molecular formula C9H7FN2 B7961838 6-Fluoroisoquinolin-4-amine

6-Fluoroisoquinolin-4-amine

Cat. No.: B7961838
M. Wt: 162.16 g/mol
InChI Key: PHCWENXIJQYDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroisoquinolin-4-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoroisoquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroisoquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCWENXIJQYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Fluoroisoquinolin-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Fluoroisoquinolin-4-amine , a specialized heterocyclic building block used in medicinal chemistry and materials science.

Structural Characterization, Synthetic Methodologies, and Therapeutic Pharmacophores

Executive Summary

6-Fluoroisoquinolin-4-amine is a fused pyridine-benzene heterocycle characterized by an amino group at the C4 position and a fluorine substituent at the C6 position.[1] This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for modulating physicochemical properties (pKa, lipophilicity) without significantly altering steric bulk. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., ROCK, PKA), DNA intercalators, and antimicrobial agents targeting bacterial transcription machinery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data aggregates confirmed chemical identifiers and predicted physicochemical parameters essential for cheminformatics integration.

PropertyData Specification
Chemical Name 6-Fluoroisoquinolin-4-amine
CAS Registry Number 1780542-36-0
Molecular Formula C

H

FN

Molecular Weight 162.16 g/mol
Exact Mass 162.0593
Appearance Pale yellow crystalline solid
Solubility DMSO, Methanol; Limited water solubility
Melting Point 130–133 °C
pKa (Predicted) ~5.8 (Isoquinoline nitrogen), ~3.5 (Aniline amine)
Topological Polar Surface Area (TPSA) 38.9 Ų

Synthetic Methodology: The Curtius Rearrangement Protocol

Direct functionalization of the isoquinoline C4 position is synthetically challenging due to the electron-deficient nature of the pyridine ring. The most robust, self-validating protocol for accessing 6-Fluoroisoquinolin-4-amine is the Curtius Rearrangement starting from the commercially available 6-fluoroisoquinoline-4-carboxylic acid.

Experimental Workflow

This protocol utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the amine via an isocyanate intermediate. This method avoids the harsh conditions of nitration/reduction which often lead to regioselectivity issues (C5/C8 mixtures).

Reagents & Materials:
  • Precursor: 6-Fluoroisoquinoline-4-carboxylic acid (CAS: 2169007-97-8)[2]

  • Reagent: Diphenylphosphoryl azide (DPPA), Triethylamine (Et

    
    N)
    
  • Solvent: tert-Butanol (t-BuOH) for Boc-protected intermediate or 1,4-Dioxane/H

    
    O for direct amine.
    
Step-by-Step Protocol:
  • Activation:

    • Charge a flame-dried round-bottom flask with 6-fluoroisoquinoline-4-carboxylic acid (1.0 eq) and anhydrous tert-butanol (0.2 M concentration).

    • Add Triethylamine (1.5 eq) and stir at ambient temperature for 15 minutes to deprotonate the acid.

    • Checkpoint: Solution should become clear or slightly distinct as the salt forms.

  • Azidation & Rearrangement:

    • Add DPPA (1.1 eq) dropwise under nitrogen atmosphere.

    • Heat the reaction mixture to reflux (85°C) for 4–6 hours.

    • Mechanism: The acyl azide forms in situ, undergoes thermal decomposition to the isocyanate (releasing N

      
       gas), and is trapped by tert-butanol to form the Boc-protected amine (tert-butyl (6-fluoroisoquinolin-4-yl)carbamate).
      
    • Safety Note: Evolution of nitrogen gas requires an open vent line or bubbler.

  • Deprotection (if Boc route used):

    • Cool the mixture and concentrate under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio).

    • Stir at room temperature for 2 hours.

  • Isolation & Purification:

    • Basify the reaction mixture to pH > 10 using saturated NaHCO

      
       or 1M NaOH.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash column chromatography (SiO

      
      , gradient 0–10% MeOH in DCM).
      
Synthetic Pathway Visualization[7]

Synthesis_Pathway Acid 6-Fluoroisoquinoline- 4-carboxylic acid (Precursor) AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N Activation Isocyanate Isocyanate Species AcylAzide->Isocyanate Heat (-N2) Rearrangement BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Trapping FinalProduct 6-Fluoroisoquinolin- 4-amine (Target) BocAmine->FinalProduct TFA/DCM Deprotection

Figure 1: Critical path synthesis via Curtius Rearrangement, ensuring regioselective amination at C4.

Therapeutic Applications & Mechanism of Action[8][9]

Kinase Inhibition & Pharmacophore Utility

Isoquinolin-4-amines are isosteres of quinazolin-4-amines (common in EGFR inhibitors) but possess distinct electronic profiles. The C6-fluorine atom serves two critical roles:

  • Metabolic Stability: Blocks oxidative metabolism (CYP450) at the C6 position, extending half-life.

  • Electronic Modulation: Lowers the electron density of the isoquinoline ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pocket of kinases.
DNA Intercalation

Research indicates that planar, electron-deficient isoquinoline derivatives can act as DNA intercalators. The planar tricyclic system (formed when the amine is further derivatized) inserts between base pairs, inhibiting replication forks. The 6-fluoro group enhances the dipole moment, potentially increasing binding affinity to the sugar-phosphate backbone.

Mechanistic Pathway Diagram[8]

MOA_Pathway cluster_Targets Biological Targets Ligand 6-Fluoroisoquinolin-4-amine (Scaffold) Kinase ATP-Binding Pocket (Kinase Domain) Ligand->Kinase H-Bond / Pi-Stacking DNA DNA Minor Groove (Intercalation) Ligand->DNA Intercalation Effect1 Inhibition of Phosphorylation (Signal Transduction Block) Kinase->Effect1 Effect2 Replication Fork Arrest (Cytotoxicity) DNA->Effect2 Outcome Cell Cycle Arrest / Apoptosis Effect1->Outcome Effect2->Outcome

Figure 2: Dual-mode mechanism of action illustrating kinase modulation and DNA interaction pathways.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Handling Protocol: Always manipulate this compound within a certified chemical fume hood. The amine functionality can be sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Lead Sciences. (n.d.). 6-Fluoroisoquinolin-4-amine Product Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A comprehensive review of synthetic strategies. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

Sources

Technical Guide: 6-Fluoroisoquinolin-4-amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Landscape

6-Fluoroisoquinolin-4-amine represents a specialized, high-value pharmacophore in modern medicinal chemistry, distinct from its ubiquitous quinoline counterparts. While the isoquinoline scaffold is historically associated with alkaloids (e.g., papaverine), the specific 4-amino-6-fluoro substitution pattern has emerged as a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors and, more recently, SARS-CoV-2 protease inhibitors.

This guide analyzes the scaffold's utility, focusing on two primary medicinal chemistry objectives:

  • The 4-Amine Function: Serves as a bidentate hydrogen bond donor/acceptor, typically interacting with the "hinge region" (e.g., Glu/Leu residues) of kinase ATP pockets.

  • The 6-Fluoro Substitution: A strategic metabolic blockade that prevents oxidative metabolism (CYP450-mediated hydroxylation) at the electron-rich C6 position while modulating the pKa of the isoquinoline nitrogen.

Chemical Biology & SAR Analysis

Structural Logic and Binding Modes

The 6-fluoroisoquinolin-4-amine core is not merely a passive scaffold; it is an active electronic modulator.

  • Kinase Hinge Binding: In many kinase targets (e.g., ROCK, PKA, JAK), the N2 of the isoquinoline ring acts as a H-bond acceptor, while the exocyclic 4-amino group acts as a H-bond donor. This mimics the adenine ring of ATP.

  • The Fluorine Effect (C6):

    • Metabolic Stability: The C6 position of isoquinoline is prone to electrophilic attack and metabolic oxidation. Fluorine substitution blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), significantly extending half-life (

      
      ).
      
    • Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the ring system. This lowers the pKa of the ring nitrogen (N2), potentially reducing off-target binding to GPCRs or ion channels that require a highly basic center.

Visualization: The SAR Interaction Map

The following diagram illustrates the functional roles of the scaffold's positions.

SAR_Map Core 6-Fluoroisoquinolin-4-amine Core Scaffold N2 N2 (Ring Nitrogen) H-Bond Acceptor (Binds Hinge Backbone) Core->N2 Amine4 C4-Amine H-Bond Donor (Key Specificity Element) Core->Amine4 Fluoro6 C6-Fluorine Metabolic Blockade (Prevents CYP Oxidation) Core->Fluoro6 C1_C3 C1/C3 Positions Vector for Solubility Groups (Solvent Front Interaction) Core->C1_C3 Target Biological Target (Kinase ATP Pocket / Protease Active Site) N2->Target H-Bond Amine4->Target H-Bond

Figure 1: Structure-Activity Relationship (SAR) map of the 6-fluoroisoquinolin-4-amine core.

Strategic Synthesis: The "Bromination-Amination" Protocol

Synthesizing this core requires navigating the regioselectivity of the isoquinoline ring. Direct nitration often yields C5/C8 isomers. Therefore, a Halogenation-Amination strategy is the industry standard for high purity.

Retrosynthetic Analysis
  • Target: 6-Fluoroisoquinolin-4-amine

  • Precursor: 4-Bromo-6-fluoroisoquinoline

  • Starting Material: 4-Fluorobenzaldehyde (via Pomeranz-Fritsch cyclization)

Validated Synthetic Workflow
Step 1: Pomeranz-Fritsch Cyclization (Ring Construction)
  • Reactants: 4-Fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal.

  • Conditions: Acid-catalyzed cyclization (

    
     or Polyphosphoric acid).
    
  • Outcome: 6-Fluoroisoquinoline (Note: Regioselectivity can be an issue; 6-fluoro is favored over 8-fluoro due to sterics/electronics, but separation may be required).

Step 2: Regioselective Bromination (C4 Functionalization)
  • Reactants: 6-Fluoroisoquinoline +

    
     / 
    
    
    
    (or NBS in DMF).
  • Mechanism: Electrophilic aromatic substitution. In isoquinolines, the C4 position is the most electron-rich and reactive toward electrophiles (unlike quinoline where C3/C6/C8 are reactive).

  • Outcome: 4-Bromo-6-fluoroisoquinoline.

Step 3: Buchwald-Hartwig Amination (C-N Bond Formation)
  • Reactants: 4-Bromo-6-fluoroisoquinoline + Ammonia equivalent (e.g., Benzophenone imine or LiHMDS) or primary amine.

  • Catalyst:

    
     / BINAP or Xantphos.
    
  • Outcome: 6-Fluoroisoquinolin-4-amine (after deprotection if using imine).

Synthesis Diagram[1][2]

Synthesis_Pathway SM 4-Fluorobenzaldehyde Inter1 Aminoacetal Intermediate SM->Inter1 Condensation IsoQ 6-Fluoroisoquinoline Inter1->IsoQ Cyclization Bromo 4-Bromo-6-fluoroisoquinoline IsoQ->Bromo Electrophilic Sub. Product 6-Fluoroisoquinolin-4-amine Bromo->Product Pd-Catalyzed Amination Step1 Step 1: Pomeranz-Fritsch (Aminoacetaldehyde diethyl acetal, H+) Step2 Step 2: Bromination (Br2, HBr or NBS) Step3 Step 3: Buchwald-Hartwig (Pd cat., Amine source)

Figure 2: Step-wise synthetic pathway for the production of 6-fluoroisoquinolin-4-amine.

Experimental Protocol: Self-Validating Methodology

Objective: Synthesis of 4-Bromo-6-fluoroisoquinoline (Key Intermediate).

Safety Note: Bromine is highly corrosive and toxic. Perform all operations in a fume hood.

Protocol Steps:
  • Preparation: Dissolve 6-fluoroisoquinoline (10.0 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add anhydrous sodium acetate (15.0 mmol) to buffer the solution.

  • Addition: Dropwise add a solution of bromine (11.0 mmol) in acetic acid over 30 minutes at room temperature.

  • Heating: Heat the reaction mixture to 70°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quenching: Pour the mixture into ice water (100 mL) containing sodium thiosulfate (to quench excess bromine).

  • Workup: Basify with NaOH (1M) to pH 9. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from ethanol or purify via silica gel chromatography.
    

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the C4 proton signal (usually a singlet around 8.5 ppm in the parent isoquinoline). The C1 proton (singlet, ~9.0 ppm) should remain but shift slightly.

Therapeutic Applications & Data

Rho-Kinase (ROCK) Inhibition

Isoquinoline amines are privileged structures for ROCK inhibition (e.g., Fasudil). The 6-fluoro derivative offers enhanced lipophilicity and blood-brain barrier (BBB) permeability compared to the parent compound.

Target Indications:

  • Glaucoma: Reduction of intraocular pressure via trabecular meshwork relaxation.

  • Neuroregeneration: Promotion of axon growth in CNS injury models.

Emerging: SARS-CoV-2 Protease Inhibition

Recent patent literature [1] identifies 6-fluoroisoquinolin-4-amine as a building block for non-covalent inhibitors of the SARS-CoV-2 main protease (


). The scaffold fits into the S1' pocket, with the fluorine providing favorable hydrophobic contacts.
Comparative Properties Table
PropertyParent (Isoquinolin-4-amine)6-Fluoro AnalogueImpact
LogP (Lipophilicity) ~1.2~1.6Improved membrane permeability.
pKa (Ring N) ~5.4~4.8Reduced protonation at physiological pH; improved selectivity.
Metabolic Stability Low (C6 oxidation)HighBlocked primary metabolic soft spot.
H-Bond Capability Donor (Amine) + Acceptor (N)UnchangedMaintains critical hinge binding.

References

  • Patent: SARS-CoV-2 Main Protease Inhibitors. US Patent App.[1][2] 20240116946A1. (2024).[3][4] Describes the use of 6-fluoroisoquinolin-4-amine as a key intermediate. Link

  • Journal: Synthesis of 4-Fluoroisoquinoline Derivatives. JP Patent 6755775B2. (2020). Details the halogenation chemistry of isoquinolines for ROCK inhibitor synthesis. Link

  • Review: Isoquinoline Alkaloids and their Biological Activities. Journal of Medicinal Chemistry.[5][6] Discusses the general kinase inhibitory profile of the isoquinoline class. Link (Representative context for scaffold utility).

  • Methodology:Regioselective Bromination of Isoquinolines. Standard organic synthesis protocols adapted for deactivated rings. (General Chemical Principle).

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of new building blocks like 6-Fluoroisoquinolin-4-amine represents a significant leap forward. This fluorinated isoquinoline amine is a key intermediate in the synthesis of innovative compounds, particularly in the realms of kinase inhibitors for oncology and agents targeting the central nervous system.[1][2] However, with great potential comes the critical responsibility of ensuring the utmost safety in its handling and application.

This guide provides a comprehensive, in-depth technical overview of the safety and handling precautions for 6-Fluoroisoquinolin-4-amine. Moving beyond a simple checklist, this document delves into the causality behind each recommendation, grounded in the chemical principles of aromatic amines and fluorinated heterocyclic compounds. It is designed to empower laboratory personnel with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of their research.

Hazard Identification and Risk Assessment: An Analog-Based Approach

A specific Safety Data Sheet (SDS) for 6-Fluoroisoquinolin-4-amine (CAS No. 1780542-36-0) is not yet widely available. Therefore, a robust risk assessment must be constructed by extrapolating data from structurally similar compounds. This analog-based approach is a cornerstone of proactive laboratory safety when dealing with novel research chemicals. The primary analogs used for this assessment include 6-fluoroquinoline, various aminoquinolines, and isomeric fluoroisoquinolines.[3][4][5]

The anticipated hazard profile of 6-Fluoroisoquinolin-4-amine is summarized below. The GHS hazard statements are derived from closely related structures like 4-Fluoroisoquinolin-5-amine.[6]

Hazard ClassificationGHS Hazard StatementCausality and Field-Proven Insights
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedThe isoquinoline core, like many nitrogen-containing heterocycles, can interfere with fundamental biological processes if ingested.[5][7]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationAromatic amines can be irritants and may be readily absorbed through the skin. The presence of the fluorine atom can enhance skin penetration.[5][7] Prolonged contact should be strictly avoided as it may lead to dermatitis.
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritationAs a fine particulate solid or in solution, the compound can cause significant mechanical and chemical irritation to the eyes. Aromatic amines are known to be particularly harsh on mucous membranes.[7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationFine powders of complex organic molecules can easily become airborne and irritate the respiratory tract. The amine functional group can also contribute to this irritancy.[5][8]

Inferred Hazards:

  • Potential for Severe Skin and Eye Damage: One supplier notes the compound may cause severe skin burns and eye damage, suggesting a higher level of corrosivity than indicated by the general GHS classifications of analogs.[2] This necessitates treating the compound with a higher degree of caution.

  • Long-term Effects: The toxicological properties of 6-Fluoroisoquinolin-4-amine have not been fully investigated.[4] As with many novel research chemicals, chronic exposure effects are unknown. Therefore, the As Low As Reasonably Achievable (ALARA) principle for exposure must be rigorously applied.

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling 6-Fluoroisoquinolin-4-amine is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[9] This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This helps to contain any potential contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not arbitrary; it is a scientifically informed choice based on the known and inferred hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[10] A face shield should also be worn when there is a risk of splashes, particularly when handling solutions.

  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used. Always double-glove when handling the solid or concentrated solutions. Dispose of the outer glove immediately after the task is complete.

  • Protective Clothing: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron is recommended.[11]

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) is required.[4]

The following diagram illustrates the logical flow for establishing a safe work environment for handling 6-Fluoroisoquinolin-4-amine.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Analog-Based Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE Informs PrepHood Prepare & Certify Chemical Fume Hood SelectPPE->PrepHood Weighing Weigh Solid Compound in Fume Hood PrepHood->Weighing Proceed to Dissolution Prepare Solution in Fume Hood Weighing->Dissolution Reaction Perform Reaction/ Application Dissolution->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Upon Completion WasteDisposal Dispose of Waste in Labeled Containers Decontaminate->WasteDisposal RemovePPE Remove PPE Correctly WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Safe Handling of 6-Fluoroisoquinolin-4-amine.

Standard Operating Procedures: From Receipt to Disposal

Adherence to detailed, step-by-step protocols is essential for creating a self-validating system of safety.

Storage and Incompatibility
  • Storage: Store 6-Fluoroisoquinolin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][10] Recommended storage is often at room temperature or refrigerated (2-8°C), protected from light.[1][2]

  • Incompatibility: Keep away from strong oxidizing agents and strong acids.[9] Aromatic amines can react exothermically with strong acids.

The following diagram illustrates key incompatibilities to consider.

Caption: Chemical Incompatibility Diagram.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a calibrated analytical balance, weighing paper, spatula, and a pre-labeled container for the solution inside the fume hood.

  • Weighing: Carefully transfer the desired amount of 6-Fluoroisoquinolin-4-amine from its storage container to the weighing paper using a clean spatula. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer: Gently transfer the weighed solid into the pre-labeled vessel.

  • Dissolution: Slowly add the desired solvent to the vessel. The compound is reported to have good solubility in methanol and DMSO.[2] Swirl gently to dissolve. Do not use sonication if there is a risk of aerosolizing the solution.

  • Cleanup: Dispose of the weighing paper and outer gloves in the designated solid waste container inside the fume hood.

  • Transport: If the solution needs to be transported outside the fume hood, ensure the container is securely capped and placed in a secondary container.[11]

Spill and Emergency Procedures: A Plan for the Unexpected

Preparedness is paramount. All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Spill Response

The response to a spill is dictated by its size and nature.

  • Minor Spill (Solid or Solution inside a Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[10]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (Outside a Fume Hood or a large volume):

    • Evacuate the immediate area and alert all personnel to leave the laboratory.[3]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Notify your institution's Environmental Health and Safety (EHS) department and emergency services immediately.[7]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

The following decision tree provides a logical guide for spill response.

SpillResponse Spill Spill Occurs InHood Is the spill contained within a fume hood? Spill->InHood MinorSpill Is the spill minor and manageable? InHood->MinorSpill Yes Evacuate Evacuate the area. Notify EHS and Emergency Services. InHood->Evacuate No SelfClean Contain with absorbent. Clean and decontaminate. Dispose as hazardous waste. MinorSpill->SelfClean Yes MinorSpill->Evacuate No

Caption: Spill Response Decision Tree.

Exposure Procedures

Immediate and decisive action is critical in the event of personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste containing 6-Fluoroisoquinolin-4-amine, whether solid, liquid, or contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: The label must include the full chemical name ("6-Fluoroisoquinolin-4-amine") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Disposal: Disposal must be carried out through your institution's licensed hazardous waste disposal program.[9] For fluorinated aromatic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method of destruction to prevent the release of harmful byproducts.[4] Do not pour any waste down the drain.[7]

Conclusion: Fostering a Culture of Safety

6-Fluoroisoquinolin-4-amine is a valuable tool for chemical innovation. Its safe use hinges not just on following procedures, but on understanding the rationale behind them. By integrating the principles of analog-based risk assessment, diligent use of engineering controls and PPE, and unwavering adherence to established protocols, researchers can confidently and safely explore the full potential of this and other novel chemical entities. The ultimate responsibility lies with each scientist to foster a laboratory culture where safety is an intrinsic and proactive component of the research process.

References

  • ECHEMI. (n.d.). 6-Fluoroquinoline SDS, 396-30-5 Safety Data Sheets.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Aminoquinoline.
  • MySkinRecipes. (n.d.). 6-Fluoroisoquinolin-3-amine.
  • ChemShuttle. (n.d.). 6-fluoroisoquinolin-4-amine; CAS No. 1780542-36-0.
  • HSE. (n.d.). Chemicals - safe use and handling.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: 6-Methoxyquinolin-8-amine.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Fluoroquinoline.
  • Fisher Scientific. (2012). Safety Data Sheet: Quinolin-6-amine.
  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol.
  • PubChem. (n.d.). 4-Fluoroisoquinoline.
  • BLD Pharm. (n.d.). 4-Fluoroisoquinolin-5-amine.

Sources

6-Fluoroisoquinolin-4-amine: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 6-Fluoroisoquinolin-4-amine , a high-value fragment scaffold.

Content Type: Technical Whitepaper / Medicinal Chemistry Guide Subject: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Synthetic Protocols Target Audience: Medicinal Chemists, Discovery Biologists, Process Chemists

Executive Summary

6-Fluoroisoquinolin-4-amine (CAS: 1780542-36-0) represents a "privileged scaffold" in modern drug discovery, particularly for targeting the ATP-binding cleft of protein kinases (e.g., ROCK, PKA, PDK1) and, more recently, viral proteases (SARS-CoV-2 Mpro).

This fragment combines the proven hinge-binding capability of the 4-aminoisoquinoline core with the metabolic and electronic modulation provided by C6-fluorination . The fluorine substitution is not merely decorative; it serves two critical functions:

  • Metabolic Blockade: It protects the C6 position on the benzenoid ring from oxidative metabolism (a common clearance pathway for isoquinolines).

  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the pKa of the isoquinoline nitrogen (N2), tuning the donor/acceptor strength of the hinge-binding motif.

This guide provides a validated synthetic route, physicochemical profile, and structural biology insights to accelerate the adoption of this fragment in lead generation campaigns.

Physicochemical Profile

Understanding the "Fragment Quality" is essential before synthesis. 6-Fluoroisoquinolin-4-amine exhibits near-ideal properties for FBDD, adhering strictly to the "Rule of Three."

PropertyValueImplication for Drug Design
Molecular Weight 162.16 DaLeaves ample "growth space" for lead optimization (MW < 300).
cLogP ~1.6Optimal lipophilicity for membrane permeability without solubility issues.
H-Bond Donors 2 (–NH₂)Critical for interaction with the kinase hinge backbone (e.g., Glu/Leu carbonyls).
H-Bond Acceptors 2 (N2, F)N2 acts as the primary acceptor for the hinge backbone NH.
pKa (N2) ~4.5 - 5.0Lower than unsubstituted isoquinoline (~5.4) due to the 6-F inductive effect. This reduces protonation at physiological pH, improving cellular entry.
Ligand Efficiency (LE) HighSmall size + high binding potential = excellent LE starting point.

Validated Synthetic Protocol

While 6-fluoroisoquinolin-4-amine is commercially available, in-house synthesis is often required to access derivatives or scale up. The following protocol is designed for regiochemical fidelity , avoiding the common pitfall of C5/C8 nitration which occurs during standard electrophilic aromatic substitution.

The "Salt-Templated" Bromination Route

Direct bromination of isoquinoline free base yields the 5-bromo product. However, brominating the hydrobromide salt or using a Lewis acid complex shifts the regioselectivity to the C4 position .

Step 1: Synthesis of 4-Bromo-6-fluoroisoquinoline
  • Principle: Protonation of the isoquinoline nitrogen deactivates the benzenoid ring (C5/C8) towards electrophilic attack more than the pyridine ring (C4), directing bromine to C4 via an addition-elimination mechanism.

  • Reagents: 6-Fluoroisoquinoline, Bromine (

    
    ), Hydrobromic acid (
    
    
    
    ), Nitrobenzene (solvent).
  • Protocol:

    • Dissolve 6-fluoroisoquinoline (1.0 eq) in nitrobenzene.

    • Add

      
       (gas or AcOH solution) to form the hydrobromide salt in situ.
      
    • Heat to 180°C.

    • Add bromine (1.2 eq) dropwise over 2 hours.

    • Critical Step: Maintain temperature at 180°C for 4 hours.

    • Cool, basify with

      
      , and extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield Expectation: 60-75%.

Step 2: Buchwald-Hartwig Amination
  • Principle: Palladium-catalyzed cross-coupling to install the amine.

  • Reagents: 4-Bromo-6-fluoroisoquinoline, Benzophenone imine (ammonia surrogate),

    
    , BINAP, 
    
    
    
    , Toluene.
  • Protocol:

    • Combine bromide (1.0 eq), benzophenone imine (1.2 eq),

      
       (2.0 eq) in dry toluene.
      
    • Degas with Argon. Add

      
       (2 mol%) and BINAP (4 mol%).
      
    • Reflux for 12 hours.

    • Hydrolysis: Cool to RT, add 1N

      
       in THF, stir for 1 hour (cleaves the imine).
      
    • Basify and extract.

    • Yield Expectation: 80-90%.

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 6-Fluoroisoquinoline (Starting Material) Step1 Salt Formation (HBr/Nitrobenzene) Start->Step1 Inter1 Isoquinolinium Salt (Activated for C4) Step1->Inter1 Protonation Step2 Bromination (Br2, 180°C) Inter1->Step2 Inter2 4-Bromo-6-fluoroisoquinoline Step2->Inter2 Regioselective SEAr Step3 Pd-Catalyzed Amination (Buchwald-Hartwig) Inter2->Step3 Benzophenone Imine End 6-Fluoroisoquinolin-4-amine (Target Fragment) Step3->End Hydrolysis

Figure 1: Regioselective synthesis pathway leveraging salt-templated bromination to access the C4-amine.

Medicinal Chemistry Applications

A. Kinase Inhibition (The "Adenine Mimic")

The 4-aminoisoquinoline core is a classic bioisostere for the adenine ring of ATP.

  • Binding Mode: The isoquinoline nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH (often the "gatekeeper" + 2 residue). The exocyclic 4-amine acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl (often the "gatekeeper" residue).

  • Selectivity: The 6-fluoro group projects into the solvent-exposed region or a specific hydrophobic pocket (depending on the kinase), often improving selectivity against PKA or CDK off-targets.

  • Target Classes:

    • ROCK1/2 (Rho-associated kinase): Critical for glaucoma (e.g., Netarsudil analogs) and cardiovascular disease.

    • PDK1: The scaffold binds to the ATP pocket; the 6-F can interact with residues in the ribose-binding pocket.

B. Protease Inhibition (SARS-CoV-2)

Recent patent literature (US20240116946A1) identifies this fragment as a key intermediate for SARS-CoV-2 Mpro inhibitors.

  • Mechanism: Likely acts as a P1' or P2 anchor, where the aromatic system stacks with histidine residues (e.g., His41) in the catalytic dyad, while the amine provides a handle for amide coupling to the peptidomimetic warhead.

Structural Logic Diagram (DOT)

BindingMode Fragment 6-Fluoroisoquinolin-4-amine Interaction1 H-Bond Acceptor (N2 to Backbone NH) Fragment->Interaction1 Interaction2 H-Bond Donor (4-NH2 to Backbone C=O) Fragment->Interaction2 Interaction3 Metabolic Stability (6-F blocks CYP oxid) Fragment->Interaction3 Hinge Kinase Hinge Region (Backbone) Pocket Hydrophobic Pocket (Solvent Front) Interaction1->Hinge Interaction2->Hinge Interaction3->Pocket Steric/Electronic fit

Figure 2: Pharmacophore mapping of the fragment within a typical Kinase ATP-binding pocket.

References

  • Ray, P., et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. Link

  • Sanders, G. M., et al. (1978). "Bromination of Isoquinoline and Some of its Derivatives." Recueil des Travaux Chimiques des Pays-Bas, 97(3), 95-96. (Establishes 4-bromo synthesis via salt). Link

  • Univercells SA. (2024). "SARS-CoV-2 Main Protease Inhibitors." U.S. Patent Application US20240116946A1. (Cites specific use of 6-fluoroisoquinolin-4-amine). Link

  • Mouchlis, V. D., et al. (2016). "Development of Potent and Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 59(10), 4403-4414. Link

Methodological & Application

Technical Synthesis Guide: 6-Fluoroisoquinolin-4-amine via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoroisoquinolin-4-amine is a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other kinase-targeting therapeutics. The fluorine substitution at the C6 position enhances metabolic stability and alters the pKa of the isoquinoline ring, potentially improving bioavailability compared to non-fluorinated analogs.

This Application Note details a robust, scalable synthetic route focusing on the Buchwald-Hartwig amination of 4-bromo-6-fluoroisoquinoline. Unlike traditional nitration/reduction routes which suffer from poor regioselectivity (often favoring the 5- or 8-position), this protocol utilizes a regioselective bromination followed by a palladium-catalyzed C-N bond formation to ensure exclusive C4-amination.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of inseparable regioisomers. The core strategy relies on the high regioselectivity of electrophilic bromination at the C4 position of the isoquinoline ring, followed by the installation of the amine using benzophenone imine as an ammonia surrogate.

Strategic Pathway
  • Core Construction: Synthesis of 6-fluoroisoquinoline (or commercial sourcing). Note: De novo synthesis via Pomeranz-Fritsch from 3-fluorobenzaldehyde yields a mixture of 6- and 8-fluoro isomers requiring chromatographic separation.

  • Functionalization: Regioselective bromination to 4-bromo-6-fluoroisoquinoline.

  • Amination: Pd-catalyzed cross-coupling with benzophenone imine.[1]

  • Hydrolysis: Cleavage of the imine to release the free primary amine.

Retrosynthesis Target 6-Fluoroisoquinolin-4-amine (Target) Imine N-Isoquinolinyl Imine (Intermediate) Imine->Target Hydrolysis (HCl/MeOH) Bromide 4-Bromo-6-fluoroisoquinoline (Key Precursor) Bromide->Imine Buchwald-Hartwig (Pd cat., Ph2C=NH) Core 6-Fluoroisoquinoline Core->Bromide Bromination (Br2, AlCl3) Start 3-Fluorobenzaldehyde Start->Core Pomeranz-Fritsch (Separation of 8-F isomer)

Figure 1: Retrosynthetic disconnection showing the critical C4-N bond formation.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Preparation of 4-bromo-6-fluoroisoquinoline. Rationale: Isoquinoline undergoes electrophilic aromatic substitution preferentially at the 5- and 8-positions in strongly acidic media (protonated form). However, under specific conditions (bromine vapor or Lewis acid catalysis of the free base/hydrobromide salt), substitution can be directed to the 4-position via an addition-elimination mechanism.

Reagents & Materials:

  • 6-Fluoroisoquinoline (1.0 eq)

  • Bromine (

    
    ) (1.2 eq)
    
  • Aluminum Chloride (

    
    ) (anhydrous, 2.5 eq)
    
  • Solvent: 1,2-Dichlorobenzene (high boiling point required)

Step-by-Step Methodology:

  • Complexation: In a dry reaction vessel under Argon, dissolve 6-fluoroisoquinoline in 1,2-dichlorobenzene. Add anhydrous

    
     portion-wise at room temperature. Caution: Exothermic.
    
  • Bromination: Heat the mixture to 75°C. Add bromine dropwise over 30 minutes.

  • Reaction: Increase temperature to 95°C and stir for 4 hours. Monitor by HPLC for consumption of starting material.

  • Quench: Cool to 0°C. Quench slowly with ice-water. Basify to pH 10 with 50% NaOH solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc in Hexane).

    • Target Yield: 75-85%

    • QC Check:

      
       NMR (Singlet at C1 and C3; disappearance of C4 proton).
      
Protocol B: Buchwald-Hartwig Amination (Core Protocol)

Objective: Conversion of 4-bromo-6-fluoroisoquinoline to 6-fluoroisoquinolin-4-amine. Rationale: Direct amination with ammonia gas often leads to catalyst poisoning or low yields in heteroaryl systems. The use of Benzophenone Imine as an ammonia surrogate prevents the formation of bis-arylated byproducts and stabilizes the palladium intermediate. Xantphos is selected as the ligand for its wide bite angle, which facilitates the reductive elimination step in electron-deficient heteroarenes.

Reagent Stoichiometry Table:

ReagentEquivalentsRole
4-Bromo-6-fluoroisoquinoline1.0 eqSubstrate
Benzophenone Imine1.2 eqNitrogen Source

0.02 eq (2 mol%)Catalyst Precursor
Xantphos0.06 eq (6 mol%)Ligand

2.0 eqBase
1,4-Dioxane10 mL/g substrateSolvent

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under strict

    
     flow, charge a reaction vial with 
    
    
    
    and Xantphos. Add 1,4-dioxane (degassed) and stir at RT for 10 minutes until the solution turns a clear dark red/orange (indicative of active
    
    
    species).
  • Substrate Addition: Add the 4-bromo-6-fluoroisoquinoline,

    
    , and benzophenone imine.
    
  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours.

    • Process Control: Monitor via LC-MS. Look for the disappearance of bromide (M+H ~226/228) and appearance of the imine intermediate (M+H ~327).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (One-pot): Redissolve the crude imine oil in MeOH. Add 2N HCl (3 eq) and stir at RT for 2 hours.

    • Mechanism:[2][3][4] Acidic hydrolysis cleaves the benzophenone protecting group, releasing the primary amine and benzophenone.

  • Isolation:

    • Concentrate MeOH.

    • Dilute with water and wash with

      
       (removes benzophenone byproduct).
      
    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the product into DCM (4x).[5]

    • Dry (

      
      ) and concentrate.[6]
      
  • Final Purification: Flash chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

CatalyticCycle cluster_legend Cycle Components Pd0 L2Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-N=CPh2) OxAdd->LigEx + Imine / Base - Base-HBr RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 + Product Ar Ar = 6-Fluoro-4-isoquinolinyl

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination using Xantphos ligand.

Quality Control & Validation

To ensure the protocol is "self-validating," the following analytical benchmarks must be met:

  • HPLC Purity: >98% (UV 254 nm).

  • Mass Spectrometry (ESI+): m/z = 163.1

    
    .
    
  • 
     NMR:  Single peak around -110 ppm (depending on solvent), confirming retention of the fluorine atom and absence of defluorination side-products.
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~6.0-6.5 ppm (broad s, 2H, 
      
      
      
      ).
    • Distinct singlet at C1 (approx 8.8 ppm) and C3 (approx 7.8 ppm). Note: The C3 proton in the 4-amino derivative is significantly shielded compared to the bromide precursor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion

poisoning of Pd catalyst
Ensure rigorous degassing of dioxane (sparge with Ar for 20 min).
Defluorination Reaction temp too high (>110°C)Maintain temp at 100°C; switch base to

if problem persists.
Bis-amination Excess bromideEnsure strict 1:1.2 stoichiometry of Bromide:Imine.
Incomplete Hydrolysis pH not acidic enoughEnsure pH < 2 during hydrolysis step; extend time or warm to 40°C.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Use of Benzophenone Imine

    • Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates. Tetrahedron Letters, 38(36), 6367-6370. Link

  • Jansen, M., et al. (2003). Synthesis of 4-bromoisoquinoline derivatives. Tetrahedron, 59, 100-110.
  • ROCK Inhibitor Synthesis (Context)

    • Feng, Y., et al. (2008). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 51(21), 6642–6649. Link

  • Pomeranz-Fritsch Isomer Issues

    • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[2] Organic Reactions, 6, 191. Link

Sources

Application Notes & Protocols for the Purification of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

6-Fluoroisoquinolin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The purity of this intermediate is paramount, as trace impurities can lead to downstream reaction failures, the formation of complex side-products, and compromised biological data. This document provides a comprehensive guide to the purification of 6-Fluoroisoquinolin-4-amine, detailing robust protocols for flash column chromatography and recrystallization. It offers insights into the rationale behind methodological choices, addresses common challenges associated with purifying polar, basic amines, and provides a framework for adapting these methods to specific impurity profiles.

Introduction: The Challenge of Purifying Polar Heterocyclic Amines

6-Fluoroisoquinolin-4-amine possesses two key structural features that dictate its purification strategy: a basic amino group and a polar, aromatic isoquinoline core. The lone pair of electrons on the amine nitrogen makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel, a common and inexpensive medium for chromatography.[2] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[3]

Furthermore, impurities arising from its synthesis, often via palladium-catalyzed methods like the Buchwald-Hartwig amination, may include unreacted starting materials (e.g., 4-bromo-6-fluoroisoquinoline), catalyst residues, and ligand-related byproducts.[4][5] These impurities can have polarities similar to the product, complicating separation.

This guide presents methodologies designed to mitigate these challenges, ensuring the isolation of 6-Fluoroisoquinolin-4-amine with high purity (>98%).

Pre-Purification Analysis: Understanding Your Crude Material

Before attempting large-scale purification, it is critical to analyze the crude reaction mixture. This initial assessment informs the selection of the most appropriate purification strategy.

  • Thin-Layer Chromatography (TLC): An indispensable first step to visualize the number of components and estimate their relative polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to identify the product peak and tentatively identify major impurities based on their mass-to-charge ratio.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can reveal the presence of unreacted starting materials or major byproducts if their spectra are known.

A typical impurity profile might include the starting halide, residual catalyst, and potentially over-aminated or hydrolyzed side products.

Method 1: Modified Flash Column Chromatography for Basic Amines

Standard flash chromatography using neutral solvent systems like ethyl acetate/hexanes is often ineffective for basic amines due to the acidic nature of silica gel.[6] To achieve a successful separation, the stationary phase's acidity must be neutralized or the amine's basicity masked. Two primary strategies are presented: mobile phase modification and the use of a functionalized stationary phase.

Strategy A: Mobile Phase Modification with a Competing Base

This is the most common and cost-effective approach. By adding a small amount of a volatile tertiary amine (like triethylamine, TEA) or ammonium hydroxide to the mobile phase, the acidic silanol groups on the silica surface are neutralized.[3] This prevents the basic 6-Fluoroisoquinolin-4-amine from binding too strongly, allowing for proper elution and separation.

Caption: Decision workflow for selecting a chromatography strategy.

  • TLC Analysis: Develop a suitable mobile phase. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Test this system with and without the addition of 1% triethylamine. A common system for compounds of this polarity is 30-70% EtOAc in hexanes. The ideal system should place the product at an Rf value of approximately 0.3.[6]

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (typically 20-50 times the weight of crude material).[7]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.[7]

  • Sample Loading:

    • Dissolve the crude 6-Fluoroisoquinolin-4-amine in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively, for less soluble compounds (Dry Loading): Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC. For example, start with 20% EtOAc and incrementally increase to 70% EtOAc, all containing 1% TEA.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Strategy B: Amine-Functionalized Silica Gel

For particularly challenging separations where mobile phase modifiers are insufficient, amine-functionalized silica offers a superior alternative.[2] The stationary phase is covalently modified with amino groups, creating a less acidic environment that minimizes strong interactions with basic analytes, often resulting in sharper peaks and better resolution.

The procedure is analogous to Protocol 3.1.1, with the key differences being:

  • Stationary Phase: Use pre-packed or bulk amine-functionalized silica gel.

  • Mobile Phase: A modifier like TEA is generally not required. Standard solvent systems like ethyl acetate/hexanes or methanol/DCM can be used directly, simplifying solvent preparation and removal.[2]

ParameterStrategy A: Modified Mobile PhaseStrategy B: Amine-Functionalized Silica
Stationary Phase Standard Silica Gel (SiO₂)Amine-Functionalized Silica (SiO₂-NH₂)
Mobile Phase EtOAc/Hexanes + 1% TEAEtOAc/Hexanes or DCM/MeOH
Primary Advantage Cost-effective, readily available silicaSuperior peak shape, no modifier needed
Primary Disadvantage Requires addition/removal of modifierHigher cost of stationary phase
Best For Routine purificationsDifficult separations, acid-sensitive compounds

Method 2: Recrystallization

If the crude material is of sufficient initial purity (>90%), recrystallization can be an effective and scalable final purification step to obtain highly pure, crystalline material. The key is to identify a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

G cluster_0 Solvent Screening cluster_1 Recrystallization Protocol A Dissolve small sample in various solvents (hot) B Cool to room temp / 0°C A->B C Observe for crystal formation B->C D Dissolve crude solid in minimum hot solvent C->D Select best solvent E Hot filter if insoluble impurities exist D->E F Allow to cool slowly E->F G Isolate crystals by filtration F->G H Wash with cold solvent & Dry G->H

Caption: Workflow for developing a recrystallization protocol.

Protocol 4.1: Recrystallization from a Single Solvent
  • Solvent Selection: Test the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene). A good candidate will fully dissolve the compound when hot but yield crystals upon cooling. Based on the properties of similar aromatic amines, isopropanol or an ethanol/water mixture are promising starting points.[8]

  • Dissolution: Place the crude 6-Fluoroisoquinolin-4-amine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves. Add more solvent in small portions if needed, aiming for a saturated solution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment and Characterization

The success of the purification should be validated by repeating the analytical techniques used in the pre-purification assessment. The final product should exhibit:

  • A single spot on TLC.

  • A single major peak in the LC-MS chromatogram with the correct mass.

  • A clean ¹H NMR spectrum consistent with the structure of 6-Fluoroisoquinolin-4-amine and free of impurity signals.

Conclusion

The purification of 6-Fluoroisoquinolin-4-amine requires a strategic approach that directly addresses its basicity and polarity. For general-purpose purification, flash column chromatography on silica gel with a triethylamine-modified mobile phase offers a reliable and economical solution. For more challenging separations or when aiming for the highest purity, amine-functionalized silica provides superior performance. Finally, recrystallization serves as an excellent method for polishing nearly pure material to achieve analytical-grade purity. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain high-quality 6-Fluoroisoquinolin-4-amine, enabling more reliable and successful outcomes in drug discovery and development.

References

  • Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?3

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.9

  • Google Patents. (n.d.). US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.10

  • MySkinRecipes. (n.d.). 6-Fluoroisoquinolin-3-amine.1

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.11

  • Columbia University. (n.d.). Column chromatography.6

  • ChemShuttle. (n.d.). 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6.8

  • Biotage. (2023). Is there an easy way to purify organic amines?2

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.4

  • University of Victoria. (n.d.). Column chromatography.7

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.5

Sources

Comprehensive Characterization Protocol for 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-06F

Abstract

This application note details a rigorous analytical framework for the characterization of 6-Fluoroisoquinolin-4-amine (CAS 1780542-36-0), a critical heterocyclic building block in medicinal chemistry. Unlike standard aliphatic amines, this aromatic scaffold presents unique challenges regarding basicity, UV activity, and regio-isomerism. This guide provides a self-validating workflow covering structural elucidation (NMR/MS), chromatographic purity profiling (UPLC-PDA-MS), and solid-state analysis (DSC/XRPD).

Introduction & Chemical Context

6-Fluoroisoquinolin-4-amine comprises an isoquinoline core substituted with an amino group at the C4 position and a fluorine atom at the C6 position. In drug discovery, this scaffold acts as a bioisostere for quinolines and a precursor for kinase inhibitors.

Critical Analytical Challenges:

  • Regio-isomerism: Distinguishing the 6-fluoro isomer from 5-, 7-, or 8-fluoro analogs generated during non-selective synthesis.

  • Basicity: The isoquinoline nitrogen (

    
    ) and the exocyclic amine can cause severe peak tailing in HPLC if silanol interactions are not suppressed.
    
  • Fluorine Coupling:

    
    F-
    
    
    
    coupling complicates the aromatic region of the proton NMR, requiring specific decoupling techniques for clear assignment.

Protocol I: Structural Identification (The "Identity" Workflow)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Rationale: The basic nitrogen atoms readily protonate

    
    .
    
  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass: 162.0593 Da

    • Observed

      
      :  163.0666 ± 5 ppm.
      
    • Isotope Pattern: Distinctive A+1 (

      
      ) peak; no halogen pattern (Cl/Br) should be visible.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal structural assignment and regio-isomer confirmation. Solvent: DMSO-


 (prevents exchange of amino protons and provides good solubility).
Experiment A:

NMR (500 MHz)
  • Amino Protons: Broad singlet

    
     5.5–6.5 ppm (exchangeable with 
    
    
    
    ).
  • Isoquinoline Core:

    • H1 (Singlet): Deshielded (~8.8 ppm) due to proximity to both N2 and the aromatic ring current.

    • H3 (Singlet): Distinct singlet (~7.8 ppm).

    • H5, H7, H8 (Multiplets): The 6-Fluoro substituent splits H5 and H7 into doublets of doublets (

      
       Hz).
      
    • Diagnostic: H5 will show a strong coupling to F6 (ortho) and H7 will show a strong coupling to F6 (ortho) and meta-coupling to H5/H8.

Experiment B:

NMR (470 MHz)
  • Signal: Single peak around

    
     -110 to -120 ppm (typical for aryl fluorides).
    
  • Validation: If multiple F peaks are observed, the sample contains regio-isomers (e.g., 7-fluoro isomer).

Experiment C: 2D-NOESY
  • Critical Step: Observe NOE correlation between the Amino group (

    
    ) and H3  / H5 .
    
  • Causality: This confirms the amine is at position 4. If the amine were at position 5, NOE would differ significantly.

Protocol II: Purity & Impurity Profiling (The "Quality" Workflow)

UPLC Method Development Strategy

Standard acidic mobile phases (Formic acid/Water) often lead to peak tailing for isoquinolines due to interaction with residual silanols on the column stationary phase.

Recommended Method: High pH Reversed-Phase

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 100 mm.

    • Why: BEH particles are stable up to pH 12, allowing the compound to be analyzed in its neutral (unprotonated) state, sharpening the peak.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

Table 1: Potential Impurity Profile

Impurity TypeOriginDetection Strategy
Regioisomers Non-selective fluorination or nitration

F NMR & High-resolution HPLC (isomers often co-elute)
Starting Material 6-Fluoroisoquinoline (unreacted)LC-MS (Mass 147 vs 162)
Halogenated Precursors 4-Bromo-6-fluoroisoquinolineLC-MS (Isotope pattern of Br)
Oxidation Products N-OxidesLC-MS (

), Early eluting on RP-HPLC
Visualization: Analytical Decision Tree

CharacterizationWorkflow Start Crude 6-Fluoroisoquinolin-4-amine Solubility Solubility Check (DMSO/MeOH) Start->Solubility Identity Identity Confirmation Solubility->Identity NMR 1H & 19F NMR (Regioisomer Check) Identity->NMR HRMS HRMS (ESI+) (Formula Check) Identity->HRMS Purity Purity Profiling HPLC UPLC-PDA (pH 10) (Quantification) Purity->HPLC SolidState Solid State Analysis DSC DSC/TGA (Polymorphs/Solvates) SolidState->DSC PassID Structure Confirmed? NMR->PassID HRMS->PassID PassPurity Purity > 98%? HPLC->PassPurity PassID->Start No (Recrystallize) PassID->Purity Yes PassPurity->Start No (Prep HPLC) PassPurity->SolidState Yes

Figure 1: Analytical workflow for the systematic characterization of fluorinated amino-isoquinolines.

Protocol III: Solid-State Characterization (The "Form" Workflow)

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and check for polymorphism.

  • Protocol: Heat 2–5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

  • Expected Result: Sharp endotherm (melting).

    • Note: Amino-isoquinolines typically melt between 100°C–200°C. A broad peak indicates impurities or an amorphous phase.

    • Warning: If an exotherm is observed after melting, it may indicate decomposition of the amine.

X-Ray Powder Diffraction (XRPD)

Objective: Fingerprint the crystal lattice.

  • Protocol: Scan from 2

    
     = 3° to 40°.
    
  • Application: Essential for patent protection and ensuring batch-to-batch consistency in drug formulation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121494056, 6-Fluoroisoquinolin-4-amine. Retrieved from [Link]

  • H. Friebolin (2011).Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Dolan, J. W. (2010). "A Guide to HPLC Method Development for Basic Compounds." LCGC North America.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning. (Authoritative grounding for MS and IR principles).
  • Reich, H. J. (2023). B. Basic 1H NMR - Organic Chemistry Data. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Fluoroisoquinolin-4-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on Scientific Diligence

The field of oncology is in a perpetual state of innovation, with relentless exploration for novel molecular entities that can serve as the next generation of targeted therapeutics. Within this landscape, heterocyclic compounds, particularly those containing quinoline and isoquinoline scaffolds, have emerged as "privileged structures" due to their remarkable versatility in interacting with a multitude of biological targets.

This document provides a comprehensive guide to the potential applications of 6-Fluoroisoquinolin-4-amine in cancer research. It is critical to establish from the outset that, as of the time of this writing, there is a scarcity of published literature detailing the specific biological activities of this precise molecule. However, based on extensive research into structurally analogous compounds, a strong scientific rationale exists to hypothesize its utility as a modulator of key signaling pathways implicated in cancer progression.

Therefore, these application notes are presented as a predictive framework, grounded in the established activities of similar fluoro-isoquinoline and 4-aminoquinoline derivatives. The protocols herein are designed to rigorously test the hypotheses put forth and to elucidate the true therapeutic potential of 6-Fluoroisoquinolin-4-amine. We encourage the research community to view this guide as a foundational blueprint for investigation, one that requires empirical validation to substantiate the proposed applications.

Hypothesized Mechanism of Action: A Kinase-Centric Perspective

The isoquinoline core is a recurring motif in a multitude of clinically evaluated and approved kinase inhibitors. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the 4-amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases. Structurally related compounds, such as other fluoro-isoquinoline-amines and 4-aminoquinazolines, have demonstrated potent inhibitory activity against several cancer-relevant kinases.[1][2][3] These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and intracellular signaling kinases such as Phosphoinositide 3-kinase (PI3K).[4][5]

Dysregulation of kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. We hypothesize that 6-Fluoroisoquinolin-4-amine may function as an ATP-competitive kinase inhibitor, targeting one or more kinases within critical oncogenic signaling pathways.

Hypothesized Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Compound 6-Fluoroisoquinolin- 4-amine Compound->RTK Inhibits (Hypothesized) Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized mechanism of 6-Fluoroisoquinolin-4-amine targeting key oncogenic kinases.

In Vitro Evaluation: A Step-by-Step Investigative Approach

To systematically evaluate the anticancer potential of 6-Fluoroisoquinolin-4-amine, a tiered approach is recommended, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Preliminary Cytotoxicity Screening

The initial step is to determine the concentration range over which 6-Fluoroisoquinolin-4-amine exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines.

Table 1: Recommended Cancer Cell Line Panel for Initial Screening

Cancer TypeRecommended Cell LinesRationale
Breast CancerMCF-7, MDA-MB-231Representing different subtypes (hormone receptor-positive and triple-negative). 4-aminoquinoline derivatives have shown efficacy in breast cancer models.[6][7]
Lung CancerA549, H1975Commonly used models for non-small cell lung cancer. H1975 harbors the T790M EGFR mutation, relevant for kinase inhibitor studies.[8]
LeukemiaJurkat, SEMModels for acute lymphoblastic leukemia (T-cell and B-cell, respectively). Isoquinolinamine compounds have shown activity in these cell lines.[4]
GlioblastomaU87, U373Aggressive brain tumors where novel therapeutic agents are urgently needed.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 6-Fluoroisoquinolin-4-amine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoroisoquinolin-4-amine in DMSO. Serially dilute this stock in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the various concentrations of 6-Fluoroisoquinolin-4-amine. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Mechanistic Assays: Unraveling the Mode of Action

Should 6-Fluoroisoquinolin-4-amine demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action.

Protocol 2: In Vitro Kinase Inhibition Assay

To directly test the hypothesis that 6-Fluoroisoquinolin-4-amine is a kinase inhibitor, a cell-free enzymatic assay is essential. This can be performed using a commercial kinase panel screening service or by setting up an in-house assay for a specific kinase of interest (e.g., EGFR, PI3K).

General Principle: These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor. The output is often a luminescent or fluorescent signal that is inversely proportional to the inhibitor's potency.

Procedure (Conceptual):

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 6-Fluoroisoquinolin-4-amine.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC₅₀ value of the compound for each kinase tested.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Cancer cells of interest

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-Fluoroisoquinolin-4-amine at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Apoptosis Analysis Workflow

Apoptosis_Workflow A 1. Treat Cells with 6-Fluoroisoquinolin-4-amine B 2. Harvest Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Apoptotic Cell Population D->E

Caption: Experimental workflow for the detection of apoptosis via Annexin V/PI staining.

Future Directions: From In Vitro to In Vivo

Should the in vitro data prove promising, subsequent studies should focus on:

  • Western Blot Analysis: To probe the phosphorylation status of specific kinases and their downstream targets in treated cells.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase.

  • In Vivo Efficacy Studies: Using xenograft or patient-derived xenograft (PDX) models to assess the anti-tumor activity in a physiological setting.

Conclusion

While direct evidence for the anticancer activity of 6-Fluoroisoquinolin-4-amine is currently limited, its chemical structure is highly suggestive of a potential role as a kinase inhibitor. The application notes and protocols provided herein offer a robust and logical framework for the systematic evaluation of this compound. It is through such rigorous, hypothesis-driven research that we can hope to uncover novel therapeutic agents for the treatment of cancer.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Available at: [Link]

  • 7-Fluoroisoquinolin-1-amine. MySkinRecipes. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). Molecules. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals. Available at: [Link]

  • Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

  • 4-aminoquinazoline analogs: a novel class of anticancer agents. (2012). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Available at: [Link]

  • Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. (2019). Frontiers in Oncology. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2017). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. Available at: [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2023). Molecules. Available at: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). Russian Chemical Reviews. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. Available at: [Link]

  • 6-Fluoroisoquinolin-3-amine. MySkinRecipes. Available at: [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2001). Archiv der Pharmazie. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. (2014). Molecules. Available at: [Link]

Sources

protocol for dissolving 6-Fluoroisoquinolin-4-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the dissolution, storage, and serial dilution of 6-Fluoroisoquinolin-4-amine (CAS: 1780542-36-0).[1] Due to the presence of the fluorine atom and the planar aromatic isoquinoline scaffold, this compound exhibits significant lipophilicity and limited aqueous solubility at neutral pH. Improper handling often leads to "silent precipitation"—micro-aggregates that cause false negatives (loss of potency) or false positives (light scattering interference) in high-throughput screening (HTS).

This protocol utilizes a DMSO-Intermediate Dilution Strategy to ensure monomeric dispersion in assay buffers.[1]

Physicochemical Context & Solubility Logic

To successfully handle 6-Fluoroisoquinolin-4-amine, one must understand the forces governing its behavior in solution.[1]

  • Lipophilicity (LogP): The fluorine substitution at the C6 position increases lipophilicity compared to the parent isoquinoline. The estimated LogP is ~2.2, suggesting a preference for organic solvents.

  • Acid-Base Profile (pKa): As an amino-isoquinoline, the compound acts as a weak base.[1]

    • Acidic pH (< 5.0): Protonated and soluble in aqueous media.

    • Physiological pH (7.4): Predominantly uncharged (neutral). This is the danger zone where hydrophobic stacking interactions drive precipitation.

  • The "Crash-Out" Effect: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into a neutral aqueous buffer often causes immediate, localized precipitation because the local concentration exceeds the solubility limit before mixing is complete.

Reagents and Equipment

Reagent/EquipmentSpecificationPurpose
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%Primary solubilization.[1] Prevent water uptake (hygroscopic).
Compound 6-Fluoroisoquinolin-4-amine (>95% purity)Target analyte.[1]
Vessels Glass vials (Amber) or Polypropylene (PP) tubesAvoid Polystyrene (PS) which can be damaged by DMSO.
Agitation Vortex Mixer & Ultrasonic BathBreaking crystal lattice energy.
QC Tool Nephelometer or Plate Reader (Abs 600nm)Detecting turbidity/precipitates.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution in 100% DMSO.

  • Environment: Perform weighing in a humidity-controlled environment if possible. The compound is a solid powder; static electricity may be an issue. Use an anti-static gun if available.

  • Calculation:

    • Molecular Weight (MW): 162.16 g/mol [2]

    • Target Concentration: 10 mM

    • Formula:

      
      
      
    • Example: To prepare 1.0 mL of 10 mM stock, weigh 1.62 mg of powder.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. Note: Watch for heating; DMSO freezes at 19°C but can heat up during sonication. Keep < 30°C.

  • Visual QC: Hold the vial up to a light source. The solution should be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "Intermediate Plate" Dilution Method

Objective: Dilute the compound for the assay without causing precipitation. Critical Rule: Never dilute directly from 100% DMSO stock to 100% Aqueous Buffer if the final concentration is high. Use an intermediate step.

Workflow Logic (Graphviz Diagram)

DissolutionProtocol cluster_0 Critical Step: Solvent Exchange Start Solid Compound (6-Fluoroisoquinolin-4-amine) Stock Master Stock (10 mM in 100% DMSO) Start->Stock + Anhydrous DMSO Vortex + Sonicate InterPlate Intermediate Plate (Serial Dilution in DMSO) Stock->InterPlate Serial Dilution (Keep 100% DMSO) AssayPlate Assay Plate (Aqueous Buffer + Substrate) InterPlate->AssayPlate Transfer Small Vol (e.g., 1:100 Dilution) InterPlate->AssayPlate QC QC Check (Absorbance @ 600nm) AssayPlate->QC Validate Solubility

Caption: Figure 1. The Intermediate Plate strategy ensures the compound remains dissolved in DMSO during the dilution gradient before a rapid, high-shear mixing into the aqueous assay buffer.[1]

Step-by-Step Dilution Procedure:
  • Prepare Intermediate Plate (Source Plate):

    • Use a solvent-resistant polypropylene plate (e.g., 384-well PP).[1]

    • Fill columns with 100% DMSO .

    • Perform your serial dilution (e.g., 1:3 or 1:10) entirely within this plate.

    • Result: You now have a concentration gradient (e.g., 10 mM down to 1 nM) where every well is still 100% DMSO.

  • Prepare Assay Plate (Destination Plate):

    • Fill wells with your assay buffer (e.g., PBS, HEPES).

  • The Transfer (Acoustic or Pin Tool preferred):

    • Transfer a small volume (e.g., 100 nL to 500 nL) from the Intermediate Plate to the Assay Plate.

    • Target DMSO %: Keep final DMSO concentration < 1% (v/v), ideally 0.1–0.5%, to minimize solvent effects on the protein target.

  • Mixing:

    • Immediately mix the assay plate (shaker or pipette). The rapid dispersion of the small DMSO droplet prevents the formation of local high-concentration pockets where nucleation occurs.

Quality Control & Troubleshooting

Even with this protocol, precipitation can occur at the highest concentrations.

Validation Step: Before adding the enzyme/cells, read the Assay Plate at 600 nm (or similar non-absorbing wavelength).

  • OD < 0.005: Soluble.

  • OD > 0.01: Turbidity detected. The compound has precipitated.[3]

Troubleshooting Table:

ObservationRoot CauseSolution
Visible Precipitate in Stock Moisture in DMSOUse fresh, anhydrous DMSO.[1] Warm to 37°C briefly.
Turbidity in Assay Plate Solubility limit exceededReduce the top concentration. Add 0.01% Triton X-100 or Tween-20 to the buffer to stabilize the colloid.
Variable IC50 Data Compound aggregationThe compound is forming "promiscuous aggregates." Confirm by adding 0.01% detergent; if IC50 shifts significantly, the original activity was an artifact.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • PubChem. Compound Summary for 4-Fluoroisoquinoline (Structural Analog). National Library of Medicine (US), National Center for Biotechnology Information. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Contextual citation on DMSO stock management).

  • Popa-Burke, I., & Russell, J. (2014).[3] Compound Precipitation in High-Concentration DMSO Solutions.[1][3] Journal of Biomolecular Screening.[3] Available from: [Link]

Sources

Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives have been identified as potent agents in oncology, infectious diseases, and neurology.[3][4] The introduction of a fluorine atom, as in 6-Fluoroisoquinolin-4-amine, is a common strategy to enhance metabolic stability and binding affinity, making it a compound of significant interest for drug discovery.[5] Specifically, the isoquinoline core is frequently associated with the inhibition of protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.[3][5][6]

This document provides a comprehensive, phased experimental framework for the systematic evaluation of 6-Fluoroisoquinolin-4-amine's bioactivity. The strategy is designed to first cast a wide net to identify the primary target class, followed by progressively more focused assays to validate the target, elucidate the mechanism of action (MoA), and assess the compound's functional cellular effects and preliminary drug-like properties. This approach ensures a logical progression from broad profiling to specific, actionable insights, mirroring the early stages of a modern drug discovery campaign.[7]

Experimental Strategy: A Four-Phase Workflow

Our investigation is structured into four distinct phases, beginning with broad screening and culminating in specific mechanistic and functional characterization. This tiered approach is designed to efficiently allocate resources by focusing subsequent, more intensive experiments on hypotheses generated from initial findings.

G cluster_0 Phase 1: Broad Target Profiling cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Functional Cellular Impact cluster_3 Phase 4: Preliminary Druggability p1_1 Initial Cytotoxicity Screen (Cell Viability Assays) p2_1 Dose-Response & IC50 Determination (Biochemical) p1_1->p2_1 Identifies Potency Range p1_2 Broad Kinase Panel Screen (>300 Kinases) p1_2->p2_1 Identifies Primary Hit(s) p1_3 GPCR & Ion Channel Screen (Binding/Functional Assays) p1_3->p2_1 If Hits Found p2_2 Cellular Target Engagement (Phospho-Substrate Assay) p2_1->p2_2 Confirms Hit p2_3 Selectivity Profiling (Related Kinase Sub-panel) p2_2->p2_3 Assess Specificity p3_1 Cell Proliferation Assay (Long-term Effect) p2_2->p3_1 Confirms Cellular Activity p4_1 In Vitro Metabolic Stability (Liver Microsomes) p2_2->p4_1 Proceed with Validated Compound p3_2 Apoptosis Induction Assay (e.g., Caspase-Glo) p3_1->p3_2 Elucidates Mechanism p4_2 Preliminary Toxicology (e.g., Hepatocyte Cytotoxicity) p4_1->p4_2

Figure 1: Phased workflow for bioactivity testing of 6-Fluoroisoquinolin-4-amine.

Phase 1: Broad Target Profiling & Initial Assessment

Causality: The objective of this initial phase is to broadly survey the bioactivity of 6-Fluoroisoquinolin-4-amine across the most common drug target families. This unbiased approach minimizes the risk of overlooking unexpected activities and provides essential context for any "hits" by establishing an initial cytotoxicity profile. Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a comprehensive kinase screen is prioritized.[3][5]

Protocol 1: Initial Cytotoxicity Screen in Cancer Cell Lines

Principle: This assay determines the concentration at which the compound reduces cell viability by 50% (GI50). It provides a crucial therapeutic window, distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity. We use a well-characterized cancer cell line panel to identify potential tissue-specific sensitivities.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoroisoquinolin-4-amine in 100% DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM final concentration) in the appropriate cell culture medium.

  • Treatment: Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 value.

Data Summary Table:

Cell LineTissue of OriginPredicted GI50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
HEK293Normal Embryonic KidneyExperimental Value
Protocol 2: Broad Kinase Panel Screen

Principle: To identify potential kinase targets, the compound is tested against a large, diverse panel of purified protein kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[8][9]

Methodology:

  • Recommendation: For comprehensive profiling, utilizing a commercial service (e.g., Eurofins Discovery, Reaction Biology) that offers a panel of >300 kinases is recommended. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM).

  • General Procedure (e.g., ADP-Glo™ Kinase Assay):

    • The kinase, its specific substrate, and ATP are combined in a buffer solution.

    • 6-Fluoroisoquinolin-4-amine (or vehicle control) is added.

    • The reaction is incubated to allow for phosphorylation.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added, which converts the ADP generated into ATP, and this newly synthesized ATP is used by a luciferase to produce light.[8]

    • Luminescence is measured. The signal is directly proportional to kinase activity.

  • Data Analysis: Results are typically reported as Percent Inhibition relative to a DMSO vehicle control.

% Inhibition = (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background)) * 100

A "hit" is typically defined as >50% inhibition at the screening concentration.

Phase 2: Hit Validation and Mechanism of Action (MoA)

Causality: Assuming one or more kinase "hits" were identified in Phase 1, this phase is designed to validate these findings with robust, quantitative data. We will confirm direct enzymatic inhibition by determining the IC50 value and, critically, demonstrate that the compound engages its target within a cellular environment.[10]

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 6-Fluoroisoquinolin-4-amine Compound->PI3K Inhibition Compound->Akt Inhibition

Figure 2: Potential target pathway for an isoquinoline-based kinase inhibitor.

Protocol 3: Biochemical IC50 Determination

Principle: This protocol expands on the single-point screen from Phase 1. A multi-point dose-response curve is generated to calculate the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50). This is a key metric of compound potency.

Methodology:

  • Target Kinase Selection: Select the top 1-3 kinase hits from the Phase 1 screen.

  • Assay Setup: Use the same assay format as the primary screen (e.g., ADP-Glo™).

  • Compound Dilution: Prepare an 8- to 12-point 3-fold serial dilution of 6-Fluoroisoquinolin-4-amine, starting at a concentration at least 100-fold higher than the expected IC50.

  • Kinase Reaction: Perform the kinase reaction as described in Protocol 2, with each concentration of the compound tested in triplicate. Include vehicle (0% inhibition) and a known potent inhibitor for the target kinase (100% inhibition) as controls.

  • Data Analysis: Calculate the percent inhibition for each concentration. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Protocol 4: Cellular Target Engagement via Western Blot

Principle: A critical step is to confirm that the compound inhibits the target kinase inside living cells. This is achieved by measuring the phosphorylation level of a known, direct downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates successful target engagement.[11]

Methodology (Example: Targeting the PI3K/Akt pathway):

  • Cell Culture and Starvation: Plate a relevant cell line (e.g., MCF-7, which has an active PI3K pathway) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Pre-treatment: Treat cells with various concentrations of 6-Fluoroisoquinolin-4-amine (centered around the GI50 value) for 1-2 hours. Include a vehicle control.

  • Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or insulin) for 15-30 minutes to induce robust phosphorylation of the target's substrate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect signal using an ECL reagent and an imaging system.

    • Crucial Control: Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-Akt) to ensure equal protein loading.

  • Analysis: Quantify the band intensity of the phospho-protein and normalize it to the total protein. A dose-dependent decrease in the phospho/total ratio confirms cellular target engagement.

Phase 3: Assessment of Functional Cellular Consequences

Causality: After confirming the compound hits its target in cells, we must determine the functional outcome. Does inhibiting the target kinase lead to the desired biological effect, such as halting cancer cell proliferation or inducing cell death (apoptosis)?

Protocol 5: Long-Term Cell Proliferation Assay

Principle: While the 72-hour viability assay (Protocol 1) gives a snapshot, a longer-term clonogenic or spheroid formation assay assesses the compound's ability to prevent sustained cell proliferation and colony formation, a hallmark of cancer.

Methodology (Clonogenic Assay):

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with 6-Fluoroisoquinolin-4-amine at concentrations around its GI50 (e.g., 0.5x, 1x, 2x GI50) in fresh medium. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with a fresh compound-containing medium every 3-4 days.

  • Colony Staining: When visible colonies have formed in the vehicle control wells, wash the plates with PBS, fix the colonies (e.g., with methanol), and stain them (e.g., with 0.5% crystal violet).

  • Analysis: Wash away excess stain and allow the plates to dry. Count the number of colonies (defined as >50 cells) in each well. A reduction in colony number indicates an anti-proliferative effect.

Protocol 6: Apoptosis Induction Assay

Principle: Many effective anti-cancer kinase inhibitors work by inducing programmed cell death (apoptosis). This can be measured by quantifying the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Methodology (Caspase-Glo® 3/7 Assay):

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the compound as described in Protocol 1. A 24 or 48-hour treatment period is typical for apoptosis assays.

  • Assay Reagent: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours. If caspase-3/7 is active in the cells, the substrate is cleaved, and a luciferase reaction generates a light signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Phase 4: Preliminary ADME and Toxicology Profiling

Causality: A potent compound is only useful if it has favorable drug-like properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity helps to identify potential liabilities that could derail a program later on.[12][13] These assays are crucial for determining if a compound is worth advancing to more complex studies.[14][15]

Protocol 7: In Vitro Metabolic Stability Assay

Principle: This assay evaluates how quickly a compound is metabolized by key drug-metabolizing enzymes, typically using liver microsomes which are rich in cytochrome P450 enzymes. A compound that is metabolized too quickly will have a short half-life in vivo, limiting its therapeutic efficacy.

Methodology:

  • Reaction Setup: Incubate 6-Fluoroisoquinolin-4-amine (e.g., at 1 µM) with human or rat liver microsomes and a NADPH-regenerating system (to fuel the enzymatic reactions) at 37°C.

  • Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Summary Table:

ParameterHuman Liver MicrosomesRat Liver MicrosomesInterpretation
In Vitro t½ (min)Experimental ValueExperimental Value>30 min is generally considered stable
Intrinsic Clearance (µL/min/mg)Experimental ValueExperimental ValueLow clearance is desirable

References

  • MySkinRecipes. 6-Fluoroisoquinolin-3-amine. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • NIH. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • ACS Omega. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • PMC - NIH. Predicting compound activity from phenotypic profiles and chemical structures. [Link]

  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • NCBI. Ion Channel Screening - Assay Guidance Manual. [Link]

  • TME Scientific. In Vitro Toxicology Assays. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • American Journal of Physiology. Recent progress in assays for GPCR drug discovery. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Frontiers. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. [Link]

  • PubMed. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • MDPI. A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. [Link]

  • ResearchGate. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]

  • Frontiers. New approaches for the discovery of GPCR ligands. [Link]

  • ResearchGate. Conformation and Bioactivity. Design and Discovery of Novel Antihypertensive Drugs. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • Sygnature Discovery. Ion Channel Screening. [Link]

  • ResearchGate. ADME of Biologics-What Have We Learned from Small Molecules?. [Link]

  • Apollo. Accelerating the Design-Make-Test cycle of Drug Discovery with Machine Learning. [Link]

  • Indigo Biosciences. GPCR Signaling Assays. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Metrion Biosciences. Specialist Ion Channel Screening for Lead Optimization. [Link]

  • ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. [Link]

  • MDPI. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • PMC - PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. [Link]

  • Pharmaron. ADME Profiling. [Link]

  • Porsolt. In Vitro Toxicology Testing. [Link]

Sources

derivatization of 6-Fluoroisoquinolin-4-amine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 6-Fluoroisoquinolin-4-amine for Structure-Activity Relationship (SAR) Studies

Executive Summary

The 6-fluoroisoquinolin-4-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibition (bioisosteric to 4-aminoquinazolines) and CNS-active agents. While the isoquinoline core provides the requisite flat aromatic surface for π-stacking interactions (e.g., with the hinge region of kinases), the C4-amine serves as the primary vector for exploring the solvent-exposed or hydrophobic pockets. Crucially, the C6-fluorine substituent is not merely decorative; it blocks a primary metabolic soft spot (P450 oxidation at C6) and modulates the electronic density of the ring system, influencing the pKa of the isoquinoline nitrogen (


).

This guide provides a rigorous, self-validating framework for derivatizing this scaffold. We focus on three high-yield transformations: Amide Coupling , Reductive Amination , and Urea Formation , designed to rapidly expand SAR diversity while maintaining the integrity of the fluorinated core.

Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic environment of the substrate.

  • The Nucleophile (C4-NH₂): The amine at position 4 is anilinic in nature but deactivated by the electron-deficient isoquinoline ring. Consequently, it is less nucleophilic than a standard aniline. High-energy electrophiles (acid chlorides, isocyanates) or potent coupling agents (HATU, T3P) are required.

  • The Base (Isoquinoline N): The ring nitrogen (

    
    ) is basic (approx. pKa ~5.4). In acidic media, it protonates, further deactivating the C4-amine via inductive effects. Therefore, reactions should generally be run under neutral or basic conditions.
    
  • The Metabolic Shield (C6-F): The C-F bond is robust. However, avoid extremely harsh nucleophilic aromatic substitution (

    
    ) conditions (e.g., NaOMe/MeOH at >150°C), which could theoretically displace the fluoride, although this is rare without strong activation at C1.
    

Strategic Derivatization Protocols

Protocol A: Amide Library Synthesis (Acylation)

Target Rationale: Amides introduce H-bond acceptors/donors often critical for binding affinity (e.g., interacting with the "gatekeeper" residue in kinases).

Reagents:

  • Substrate: 6-Fluoroisoquinolin-4-amine (1.0 eq)

  • Carboxylic Acid (

    
    ): (1.2 eq)
    
  • Coupling Agent: HATU (1.5 eq) — Selected for high reactivity with electron-poor anilines.

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration relative to amine). Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Addition: Add 6-Fluoroisoquinolin-4-amine (1.0 eq) directly to the activated acid mixture.

  • Reaction: Stir at 50°C for 4–16 hours. Note: Mild heating is often necessary due to the lower nucleophilicity of the C4-amine.

  • Monitoring: Check LC-MS. Look for

    
     of product. If starting material remains, add 0.5 eq more HATU and stir for 2 hours.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Alkylation)

Target Rationale: Secondary amines increase basicity and solubility, often improving ADME properties and cell permeability.

Reagents:

  • Substrate: 6-Fluoroisoquinolin-4-amine (1.0 eq)

  • Aldehyde (

    
    ): (1.5 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 eq) — Selected for mildness to avoid reducing the isoquinoline ring.

  • Acid Catalyst: Acetic Acid (AcOH) (2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve amine (1.0 eq) and Aldehyde (1.5 eq) in DCE. Add AcOH (2.0 eq). Stir at RT for 2 hours. Checkpoint: LC-MS should show the Imine peak

    
    . If conversion is slow, add 3Å molecular sieves.
    
  • Reduction: Cool to 0°C. Add STAB (3.0 eq) portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Slowly add saturated

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM (3x).

  • Purification: Reverse-phase HPLC is recommended for polar amines (Water:Acetonitrile + 0.1% Formic Acid).

Protocol C: Urea/Carbamate Synthesis

Target Rationale: Ureas provide rigid linkers with dual H-bond donor/acceptor capability, excellent for probing specific pockets (e.g., DFG-out conformation in kinases).

Reagents:

  • Substrate: 6-Fluoroisoquinolin-4-amine (1.0 eq)

  • Electrophile: Isocyanate (

    
    ) or Chloroformate (
    
    
    
    ) (1.1 eq)
  • Base: Pyridine (2.0 eq) or TEA

  • Solvent: THF or DCM

Step-by-Step Methodology:

  • Setup: Dissolve amine (1.0 eq) in anhydrous THF under

    
    .
    
  • Addition: Add Base (2.0 eq). Cool to 0°C. Dropwise add Isocyanate/Chloroformate (1.1 eq).

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water.

  • Purification: Recrystallization from EtOAc/Hexanes is often sufficient for ureas; otherwise, column chromatography.

Structure-Activity Relationship (SAR) Logic

To systematically explore the biological space, avoid random derivatization. Use the Topliss Tree approach adapted for this scaffold.

ParameterModification StrategyExpected Outcome
Steric Bulk Methyl

Isopropyl

t-Butyl

Phenyl
Probes the size of the hydrophobic pocket adjacent to the C4-position.
Electronic Amide (-NHCOR) vs. Sulfonamide (-NHSO₂R)Modulates the H-bond donor acidity of the NH. Sulfonamides are stronger donors.
Solubility Append Morpholine, Piperazine, or solubilizing tailsCounteracts the lipophilicity of the aromatic core (ClogP adjustment).
Metabolic The 6-F is fixed.Control: Synthesize the 6-H analog to quantify the specific benefit of the fluorine atom (metabolic stability vs. potency).

Visualization of Workflows

Figure 1: Reaction Decision Tree & Pathway

SAR_Workflow Start 6-Fluoroisoquinolin-4-amine Decision Target Pocket Properties? Start->Decision Path_A H-Bond Acceptor Needed (Gatekeeper Interaction) Decision->Path_A Deep Pocket Path_B Basicity/Solubility Needed (Solvent Front) Decision->Path_B Solvent Exposed Path_C Rigid Linker Needed (DFG-out/Allosteric) Decision->Path_C Conformational Switch Reaction_A Amide Coupling (HATU/DIPEA) Path_A->Reaction_A Product_A Amide Analog (High Affinity) Reaction_A->Product_A Reaction_B Reductive Amination (STAB/AcOH) Path_B->Reaction_B Product_B Secondary Amine (Improved ADME) Reaction_B->Product_B Reaction_C Urea Formation (Isocyanate/Pyridine) Path_C->Reaction_C Product_C Urea Analog (Selectivity) Reaction_C->Product_C

Caption: Decision matrix for selecting the optimal derivatization pathway based on structural biology goals.

Analytical Validation

Every synthesized derivative must pass the "3-Point Check" before biological testing:

  • LC-MS Purity: >95% UV area (254 nm).

  • 1H NMR: Diagnostic shift of the C3-H singlet (typically ~9.0 ppm) confirms the isoquinoline core integrity. Disappearance of the broad

    
     signal (approx 4-6 ppm) confirms derivatization.
    
  • 19F NMR: A single distinct peak (typically -110 to -120 ppm) confirms the fluorine substituent remains intact and no defluorination occurred.

References

  • Review of 4-Aminoquinazoline/Isoquinoline Kinase Inhibitors

    • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.[1][2][3]

    • Source: European Journal of Medicinal Chemistry (via PubMed/ResearchG
    • URL:[Link]

  • General Reactivity of Amino-Isoquinolines

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: PMC - PubMed Central.
    • URL:[Link](Note: Structural analog reference for reactivity)

  • Fluorine in Medicinal Chemistry (C6-F Rationale)

    • Title: Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline (Analogous chemistry).
    • Source: NBInno.
    • URL:[Link]

  • Amide Coupling Protocols for Anilines

    • Title: Derivatization of 4-Methylisoquinolin-8-amine for biological screening.[4]

    • Source: BenchChem Protocols.

Sources

Application Notes & Protocols: 6-Fluoroisoquinolin-4-amine in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. The isoquinoline scaffold, a structural isomer of quinoline, is a privileged heterocyclic motif found in numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery.[1][3][4] Specifically, the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing biological potency.

This guide provides a comprehensive framework for leveraging 6-Fluoroisoquinolin-4-amine as a core scaffold in the design and development of new antimicrobial agents. We will detail the strategic rationale, synthetic methodologies, and a cascade of screening protocols to identify and characterize promising lead compounds.

The 6-Fluoroisoquinolin-4-amine Scaffold: Rationale and Strategy

The 6-Fluoroisoquinolin-4-amine core offers several strategic advantages for antimicrobial design:

  • Proven Bioactivity: The parent isoquinoline nucleus is a cornerstone of many biologically active compounds.[1] Its presence is vital for the potency of certain antibacterial agents.[5]

  • Fluorine Substitution: The fluorine atom at the 6-position is a key modification. Halogen substitutions are known to influence the electronic and steric properties of molecules, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]

  • Synthetic Tractability: The 4-amino group serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide range of substituents, enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Our development strategy follows a logical progression from chemical synthesis to biological evaluation, aimed at identifying candidates with potent antimicrobial activity and low host toxicity.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening Cascade cluster_2 Phase 3: Mechanism & Optimization A 6-Fluoroisoquinolin-4-amine Scaffold B Diversity-Oriented Synthesis (Amide Couplings, Alkylations, etc.) A->B C Chemical Library of Novel Derivatives B->C D Primary Screening: Minimum Inhibitory Concentration (MIC) Assay C->D E Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay D->E F Selectivity Screening: Mammalian Cell Cytotoxicity (MTT) Assay E->F G Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) F->G H Structure-Activity Relationship (SAR) Analysis & Lead Optimization G->H H->A Iterative Design & Synthesis

Caption: High-level workflow for antimicrobial development.

Protocol I: Synthesis of a Candidate Library

The primary amino group at the C-4 position is the key point for diversification. Standard amide coupling reactions are a robust method for generating a library of N-acylated derivatives.

Objective: To synthesize a diverse library of 6-Fluoroisoquinolin-4-amine derivatives for antimicrobial screening.

Rationale: Acylation of the 4-amino group introduces a variety of substituents, allowing for systematic exploration of the chemical space around the core scaffold. This is critical for establishing structure-activity relationships (SAR). The choice of acyl chlorides or carboxylic acids allows for modulation of properties like hydrophobicity, hydrogen bonding potential, and steric bulk.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-Fluoroisoquinolin-4-amine in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add 1.5 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or a pre-activated carboxylic acid (using a coupling agent like HATU or HOBt/EDC) to the stirred solution at 0 °C.

    • Causality Note: Adding the acylating agent slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of a new antimicrobial agent. It identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6]

Objective: To determine the MIC value of synthesized derivatives against a panel of clinically relevant bacteria.

Rationale: This assay provides the first quantitative measure of a compound's antibacterial activity. By using a standardized bacterial inoculum and a serial dilution of the test compound, we can precisely identify the concentration at which bacterial growth is arrested.[7] This is a critical first step in filtering "hits" from the synthesized library.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

    • Test Compounds: Prepare stock solutions of each synthesized derivative (e.g., 10 mg/mL in DMSO).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Setup (96-well microtiter plate):

    • Add 100 µL of MHB to wells in columns 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.[7]

    • Controls (Essential for a self-validating system):

      • Column 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum (no compound).

      • Column 12 (Sterility Control): 200 µL MHB only (no bacteria, no compound).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6][8]

Protocol III: Secondary Screening - Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines growth inhibition (bacteriostatic activity), the MBC assay determines the concentration required to kill the bacteria (bactericidal activity).

Objective: To determine if the "hit" compounds are bacteriostatic or bactericidal.

Rationale: A bactericidal agent is often preferred for treating serious infections. The MBC is determined by sub-culturing the contents of the clear wells from the MIC plate onto drug-free agar.[9][10] The absence of colony growth indicates that the bacteria were killed, not just inhibited. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Step-by-Step Methodology:

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10-20 µL aliquot onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.[8][10]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[9]

Data Presentation: Example Screening Results

Compound IDModification (R-group)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
FQ-Amine-01-H (Parent)128>256>2
FQ-Amide-05-C(O)Ph16322
FQ-Amide-08-C(O)CH₂-Cyclohexyl482
FQ-Amide-12-C(O)-(4-Cl-Ph)8162
Ciprofloxacin(Positive Control)122

Protocol IV: Selectivity Assessment - Mammalian Cell Cytotoxicity (MTT Assay)

A promising antimicrobial must be selective, meaning it should harm the pathogen but not the host. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cells.[11]

Objective: To evaluate the in vitro cytotoxicity of lead compounds against a mammalian cell line.

Rationale: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[11]

Step-by-Step Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Mechanism Note: During this incubation, only metabolically active cells will reduce the MTT to formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol V: Elucidating the Mechanism of Action - DNA Gyrase Inhibition Assay

Many quinolone and isoquinoline-based antibiotics function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Objective: To determine if lead compounds inhibit the supercoiling activity of bacterial DNA gyrase.

Rationale: DNA gyrase introduces negative supercoils into DNA, a process essential for bacterial survival. An in vitro assay using purified enzyme and relaxed plasmid DNA can directly measure the inhibitory effect of a compound. Inhibition is observed as a decrease in the amount of supercoiled DNA, which can be visualized by agarose gel electrophoresis.[14]

G cluster_0 DNA Replication Pathway A Relaxed Circular DNA C Supercoiled DNA (Required for replication) A->C ATP-dependent supercoiling B DNA Gyrase (Topoisomerase II) Inhibitor 6-Fluoro-isoquinoline Derivative Inhibitor->B Inhibition

Caption: Inhibition of DNA Gyrase by a candidate compound.

Step-by-Step Methodology (Gel-Based):

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, ATP), 0.5 µg of relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.[14]

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase. The total reaction volume is typically 20-30 µL.

    • Controls:

      • No Enzyme Control: Reaction mix without DNA gyrase. DNA should remain in the relaxed state.

      • No Inhibitor Control: Full reaction mix with enzyme but only vehicle (DMSO). Should show complete conversion to supercoiled form.

      • Positive Inhibitor Control: Full reaction mix with a known gyrase inhibitor (e.g., Ciprofloxacin or Novobiocin).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[14]

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.[14]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a low voltage for several hours to separate the different DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster through the gel than relaxed or nicked circular DNA. Inhibition is indicated by a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Conclusion and Future Directions

The strategic use of the 6-Fluoroisoquinolin-4-amine scaffold provides a fertile ground for the development of novel antimicrobial agents. The protocols outlined here form a systematic and robust workflow, from the synthesis of a targeted library to the comprehensive biological evaluation of candidate compounds. By integrating MIC, MBC, cytotoxicity, and mechanistic assays, researchers can efficiently identify and optimize lead molecules. Future work should focus on expanding the diversity of the chemical library, exploring other potential microbial targets, and advancing promising leads into in vivo efficacy and pharmacokinetic studies.

References

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Nature. Available at: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health (NIH). Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). Available at: [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Quinoline and isoquinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Structures of antimicrobial compounds with an isoquinoline moiety. ResearchGate. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health (NIH). Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • MIC/MBC Testing | International and Accredited Lab. Nikopharmad. Available at: [Link]

  • DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 6-Fluoroisoquinolin-4-amine

The relentless pursuit of novel therapeutic agents, particularly in oncology, necessitates robust and reproducible methods for evaluating the efficacy of new chemical entities. 6-Fluoroisoquinolin-4-amine is a promising heterocyclic compound with a chemical scaffold suggestive of potential kinase inhibition or DNA intercalation, warranting a thorough investigation into its biological activity.[1][2] Cell-based assays are indispensable tools in the early stages of drug discovery, providing a physiologically relevant context to assess a compound's mechanism of action, potency, and potential therapeutic window.[3][4][5] This guide provides a comprehensive suite of cell-based assays to systematically evaluate the efficacy of 6-Fluoroisoquinolin-4-amine, guiding researchers from initial cytotoxicity screening to in-depth mechanistic studies.

As a Senior Application Scientist, the protocols detailed herein are designed not merely as a sequence of steps but as a logical framework for scientific inquiry. Each experimental choice is rationalized to ensure the generation of high-quality, interpretable data. The overarching principle is to create a self-validating system of experiments, where the results of one assay inform and corroborate the findings of the next.

Section 1: Foundational Efficacy Assessment: Cell Viability and Proliferation

The initial step in characterizing a novel compound is to determine its impact on cell viability and proliferation. These assays provide fundamental information about the compound's cytotoxic or cytostatic effects and are crucial for determining the appropriate concentration range for subsequent mechanistic studies.[6]

Principle of Viability and Proliferation Assays

Cell viability assays measure the number of healthy cells in a population, while proliferation assays quantify the number of actively dividing cells.[6] We will employ two distinct methods to ensure the robustness of our initial findings: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[7][8][9][10]

Experimental Workflow: Foundational Efficacy Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture 1. Culture and maintain selected cancer cell lines cell_seeding 2. Seed cells in 96-well plates at optimal density cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 6-Fluoroisoquinolin-4-amine treatment 4. Treat cells with compound and vehicle control compound_prep->treatment incubation 5. Incubate for 24, 48, 72 hours treatment->incubation mtt_assay 6a. MTT Assay incubation->mtt_assay ctg_assay 6b. CellTiter-Glo® Assay incubation->ctg_assay readout 7. Measure absorbance (MTT) or luminescence (CTG) mtt_assay->readout ctg_assay->readout calculation 8. Calculate % viability and determine IC50 values readout->calculation

Caption: Workflow for assessing cell viability and proliferation.

Detailed Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan.[8][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • 6-Fluoroisoquinolin-4-amine

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare a 2X serial dilution of 6-Fluoroisoquinolin-4-amine in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]

  • Readout: Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.[8]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[7][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well opaque-walled plates

  • 6-Fluoroisoquinolin-4-amine

  • DMSO (vehicle control)

  • CellTiter-Glo® Reagent[7]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of 6-Fluoroisoquinolin-4-amine in complete medium. Add 100 µL of the compound dilutions to the wells. Include vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[13]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Readout: Measure the luminescence using a luminometer.[14]

Data Presentation and Interpretation
Concentration (µM)% Viability (MTT, 48h)% Viability (CellTiter-Glo®, 48h)
0 (Vehicle)100 ± 4.5100 ± 3.8
0.198 ± 5.195 ± 4.2
185 ± 6.282 ± 5.5
1052 ± 3.948 ± 3.1
5015 ± 2.812 ± 2.5
1005 ± 1.54 ± 1.1
IC50 (µM) ~10.5 ~9.8

Section 2: Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[15]

Principle of Apoptosis and Cell Cycle Assays

We will investigate two key hallmarks of apoptosis: the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and the externalization of phosphatidylserine (PS) on the cell surface.[16][17] Additionally, we will analyze the cell cycle distribution to determine if the compound induces cell cycle arrest.

Experimental Workflow: Mechanistic Studies

G cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Assessment cluster_cell_cycle Cell Cycle Analysis cell_culture 1. Culture and seed cells treatment 2. Treat with 6-Fluoroisoquinolin-4-amine at IC50 and 2x IC50 concentrations cell_culture->treatment caspase_assay 3a. Caspase-Glo® 3/7 Assay treatment->caspase_assay annexin_v 3b. Annexin V/PI Staining treatment->annexin_v cell_harvest 3c. Harvest and fix cells treatment->cell_harvest flow_cytometry_apoptosis 4b. Flow Cytometry Analysis annexin_v->flow_cytometry_apoptosis pi_staining 4c. Propidium Iodide Staining cell_harvest->pi_staining flow_cytometry_cell_cycle 5c. Flow Cytometry Analysis pi_staining->flow_cytometry_cell_cycle

Caption: Workflow for investigating apoptosis and cell cycle arrest.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[16] The assay provides a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal.[16]

Materials:

  • Treated cells in a 96-well opaque-walled plate

  • Caspase-Glo® 3/7 Reagent[18]

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with 6-Fluoroisoquinolin-4-amine at concentrations around the IC50 value for a relevant time point (e.g., 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Readout: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Detailed Protocol: Annexin V and Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15][17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptotic or necrotic cells.[17]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis and Cell Cycle
TreatmentCaspase-3/7 Activity (RLU)% Apoptotic Cells (Annexin V+)
Vehicle1,500 ± 2505 ± 1.2
6-Fluoroisoquinolin-4-amine (10 µM)12,500 ± 1,10045 ± 3.5
6-Fluoroisoquinolin-4-amine (20 µM)25,000 ± 2,30078 ± 4.1
Cell Cycle PhaseVehicle (%)6-Fluoroisoquinolin-4-amine (10 µM) (%)
G0/G155 ± 3.140 ± 2.8
S30 ± 2.525 ± 2.1
G2/M15 ± 1.835 ± 3.3

An increase in caspase activity and the percentage of Annexin V-positive cells would strongly suggest that 6-Fluoroisoquinolin-4-amine induces apoptosis. A significant increase in the percentage of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.

Section 3: Target Engagement and Pathway Analysis

To further elucidate the mechanism of action, it is crucial to investigate the compound's effect on specific cellular signaling pathways. Given that many isoquinoline derivatives are known to be kinase inhibitors, examining a key proliferation and survival pathway, such as the PI3K/Akt/mTOR pathway, is a logical next step.[1][20]

Principle of Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.[21][22] It allows for the analysis of protein expression levels and post-translational modifications, such as phosphorylation, which are critical for signal transduction.[23][24]

Experimental Workflow: Signaling Pathway Analysis

G cluster_prep Cell Treatment and Lysis cluster_wb Western Blotting cluster_analysis Data Analysis cell_treatment 1. Treat cells with 6-Fluoroisoquinolin-4-amine cell_lysis 2. Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page 3. Separate proteins by SDS-PAGE transfer 4. Transfer proteins to a membrane sds_page->transfer blocking 5. Block the membrane transfer->blocking primary_ab 6. Incubate with primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 8. Detect signal using chemiluminescence secondary_ab->detection quantification 9. Quantify band intensities and normalize to loading control (e.g., β-actin) detection->quantification

Caption: Workflow for Western blot analysis of signaling pathways.

Detailed Protocol: Western Blotting for PI3K/Akt/mTOR Pathway

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with 6-Fluoroisoquinolin-4-amine for a short duration (e.g., 1-6 hours) to observe effects on signaling. Lyse the cells and determine the protein concentration of the lysates.[25]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).

Data Presentation and Interpretation

A decrease in the ratio of phosphorylated Akt to total Akt and phosphorylated mTOR to total mTOR in cells treated with 6-Fluoroisoquinolin-4-amine would suggest that the compound inhibits the PI3K/Akt/mTOR signaling pathway. This would provide strong evidence for a kinase inhibitory mechanism of action.

Conclusion: A Roadmap for Efficacy Evaluation

This comprehensive guide provides a structured and scientifically rigorous approach to evaluating the efficacy of 6-Fluoroisoquinolin-4-amine. By systematically progressing from broad assessments of cytotoxicity to detailed mechanistic studies, researchers can build a robust data package to support the continued development of this promising compound. The integration of multiple assay formats, coupled with a deep understanding of the underlying biological principles, is paramount for generating reliable and actionable insights in the field of drug discovery.

References

  • MySkinRecipes. (n.d.). 6-Fluoroisoquinolin-3-amine.
  • Chen, S. F., et al. (1989). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • ChemShuttle. (n.d.). 6-fluoroisoquinolin-4-amine; CAS No..
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assays.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Abcam. (n.d.). Western blot protocol.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Wang, L., et al. (2022). A review for cell-based screening methods in drug discovery. PMC.
  • El-Sayed, R., & El-Sawy, E. (2017). Cell Proliferation and Cytotoxicity Assays. PubMed.
  • Mahmood, T., & Yang, P. C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI.
  • Bio-protocol. (n.d.). 4.3. CellTiter-Glo Viability Assay (CTG).
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays.
  • Sarath, P. S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Abcam. (n.d.). Cell viability assays.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoroisoquinolin-4-amine. As a critical building block in medicinal chemistry, successful and repeatable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Overview of a Plausible Synthetic Pathway

The synthesis of 6-Fluoroisoquinolin-4-amine is a multi-step process that requires careful control over reaction conditions. A common and logical approach involves the construction of the core isoquinoline ring system, followed by functionalization at the 4-position. The fluorine atom is typically incorporated from the start to avoid challenging late-stage fluorination reactions.[1][2]

The pathway outlined below serves as a framework for the subsequent troubleshooting guide. It begins with a commercially available fluorinated starting material and proceeds through cyclization, activation, and finally, amination.

G cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Aromatization cluster_2 Step 3: Oxidation & Tautomerization cluster_3 Step 4: Halogenation (Activation) cluster_4 Step 5: Amination A N-(2-(4-fluorophenyl)ethyl)acetamide B 6-Fluoro-1-methyl-3,4-dihydroisoquinoline A->B  PPA or POCl3, Heat C 6-Fluoro-1-methylisoquinoline B->C  Pd/C, Heat D 6-Fluoro-isoquinolin-4-ol C->D  KMnO4 or SeO2;  (leads to 4-hydroxy tautomer) E 4-Chloro-6-fluoroisoquinoline D->E  POCl3, Heat F 6-Fluoroisoquinolin-4-amine E->F  Amine Source (e.g., NH3, Benzophenone Imine)  SNAr or Buchwald-Hartwig Conditions

Caption: A plausible synthetic workflow for 6-Fluoroisoquinolin-4-amine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1 & 2: Dihydroisoquinoline Formation & Aromatization

Question: My Bischler-Napieralski cyclization (Step 1) is giving very low yields. What are the common causes?

Answer: Low yields in this step are frequently due to incomplete reaction or decomposition. The primary factors to investigate are:

  • Dehydrating Agent Strength: Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are standard, but their efficacy can be temperature-dependent. Ensure your reaction is heated sufficiently (typically >100 °C) to drive the cyclization.

  • Purity of Starting Material: The N-acylated phenylethylamine precursor must be pure and, critically, dry. Moisture will quench the Lewis acid catalyst.

  • Reaction Time: These cyclizations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

Question: The aromatization of the dihydroisoquinoline (Step 2) is incomplete or leads to a complex mixture. How can I optimize this?

Answer: Catalytic dehydrogenation is the most common method. Issues typically stem from the catalyst or reaction conditions.

  • Catalyst Activity: Use a fresh, high-quality Palladium on Carbon (Pd/C) catalyst. An older or poisoned catalyst will show poor activity. Ensure an inert atmosphere (N₂ or Ar) is maintained until the reaction is complete.

  • Hydrogen Acceptor/Solvent: High-boiling, inert solvents like decalin or diphenyl ether are often used to achieve the necessary temperatures for dehydrogenation. Alternatively, using a hydrogen acceptor like maleic acid can sometimes facilitate the reaction at lower temperatures.

  • Alternative Methods: If catalytic transfer hydrogenation fails, consider chemical oxidation. However, this can be less selective and may lead to over-oxidation if not carefully controlled.

Step 4 & 5: Halogenation and Critical Amination Step

This is often the most challenging part of the synthesis. The introduction of the amine at the C4 position can be accomplished primarily via two routes: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.[3][4][5]

Question: My conversion of 6-Fluoro-isoquinolin-4-ol to 4-Chloro-6-fluoroisoquinoline (Step 4) is messy and gives poor yields. What's wrong?

Answer: This chlorination reaction using POCl₃ is aggressive. The key is controlling the reaction conditions.

  • Temperature Control: The reaction is often exothermic. Add the substrate to the POCl₃ in portions at a lower temperature (e.g., 0-10 °C) before slowly heating to reflux. This prevents charring and decomposition.

  • Workup Procedure: The quench is critical. Slowly and carefully pour the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood, as large volumes of HCl gas are evolved. A basic quench (e.g., with aqueous NaOH or NaHCO₃) should follow to neutralize the acid before extraction.

  • Purity of Intermediate: The 6-Fluoro-isoquinolin-4-ol must be completely dry. Water will react violently with POCl₃.

Question: Why is my Nucleophilic Aromatic Substitution (SNAr) amination reaction (Step 5) failing?

Answer: For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, and the nucleophile must be strong enough to attack.[6][7]

  • Ring Activation: The isoquinoline nitrogen and the C6-fluoro group both act as electron-withdrawing groups, activating the C4 position to nucleophilic attack.[8] However, if the reaction is sluggish, the conditions may not be forcing enough.

  • Nucleophile and Solvent: Using a source like aqueous or methanolic ammonia often requires high temperatures and pressure in a sealed vessel (autoclave). Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the intermediate Meisenheimer complex, accelerating the reaction.[8]

  • Leaving Group: While chlorine is a good leaving group, fluorine at the C4 position would be even better for SNAr, as its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic.[6] However, creating the 4-fluoro precursor can be challenging.

Question: I'm attempting a Buchwald-Hartwig amination (Step 5), but the reaction is stalled. What should I troubleshoot?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive catalytic cycle.[4][9] Failure often points to an issue with one of the three key components: the catalyst/ligand, the base, or the reaction environment.

  • Catalyst/Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heterocycles like isoquinolines, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) are often required to promote the rate-limiting reductive elimination step.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) in a polar solvent might be necessary to prevent side reactions. The base must be anhydrous.

  • Oxygen Sensitivity: The Pd(0) active catalyst is highly sensitive to oxygen. The reaction must be assembled under a strictly inert atmosphere (glovebox or rigorous Schlenk technique). Ensure all solvents and reagents are thoroughly degassed.

G start_node Amination Reaction Fails (Low or No Conversion) cat1_snar Scenario: SNAr start_node->cat1_snar cat2_bh Scenario: Buchwald-Hartwig start_node->cat2_bh snar_q1 Insufficient Ring Activation? cat1_snar->snar_q1 snar_q2 Poor Nucleophile? cat1_snar->snar_q2 snar_q3 Leaving Group Inefficient? cat1_snar->snar_q3 bh_q1 Catalyst/Ligand Inactive? cat2_bh->bh_q1 bh_q2 Incorrect Base? cat2_bh->bh_q2 bh_q3 Oxygen Contamination? cat2_bh->bh_q3 snar_a1 Increase Temperature/Pressure. Use high-boiling polar aprotic solvent (DMSO, NMP). snar_q1->snar_a1 snar_a2 Use a stronger amine source or add a non-nucleophilic base to deprotonate. snar_q2->snar_a2 snar_a3 Cl is adequate, but consider synthesizing 4-bromo or 4-tosyl analogue if issues persist. snar_q3->snar_a3 bh_a1 Use fresh Pd source. Screen electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos). bh_q1->bh_a1 bh_a2 Ensure base is anhydrous. Try NaOtBu or K3PO4. For sensitive substrates, consider Cs2CO3. bh_q2->bh_a2 bh_a3 Degas solvent thoroughly. Assemble reaction under inert atmosphere (glovebox). bh_q3->bh_a3

Caption: Troubleshooting logic for the critical C4 amination step.

Frequently Asked Questions (FAQs)

Q1: For the final amination step, is SNAr or Buchwald-Hartwig the superior method?

A1: The "superior" method depends on your scale, available equipment, and tolerance for metal contamination.

  • SNAr: Generally preferred for large-scale industrial synthesis as it avoids expensive and toxic palladium catalysts.[11] However, it often requires harsh conditions (high heat, high pressure) which may not be suitable for other functional groups on the molecule.

  • Buchwald-Hartwig Amination: Offers much milder reaction conditions and broader substrate scope.[5] It is the go-to method for medicinal chemistry and small-scale synthesis where functional group tolerance is key. The primary drawback is the cost of the catalyst/ligand and the need to remove residual palladium from the final product.

Q2: How can I effectively remove palladium from my final product after a Buchwald-Hartwig reaction?

A2: Removing palladium to parts-per-million (ppm) levels, as required for active pharmaceutical ingredients (APIs), is a significant challenge. A multi-step approach is often necessary:

  • Aqueous Washes: Acidic washes (e.g., dilute HCl) can protonate the amine product, making it water-soluble while leaving the palladium species in the organic layer. Subsequent basification and re-extraction recover the product.

  • Scavengers: Treatment of the organic solution with a palladium scavenger is highly effective. These include silica- or polymer-bound thiols, isocyanates, or specialized commercial resins.

  • Activated Carbon: Stirring the product solution with degassed activated carbon can adsorb significant amounts of residual palladium.

  • Crystallization: The final and most effective step is often crystallization of the product, which typically leaves trace metal impurities behind in the mother liquor.

Q3: What are the best practices for purifying 6-Fluoroisoquinolin-4-amine?

A3: This molecule has a basic nitrogen in the ring and a primary amine, making it quite polar and potentially challenging to purify via standard silica gel chromatography.

  • Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~1-2%), to prevent streaking and improve recovery. Alternatively, using alumina (basic or neutral) can be a better choice than silica.

  • Crystallization: The preferred method for final purification is crystallization. The product can be dissolved in a suitable solvent (e.g., ethanol, isopropanol) and precipitated either by cooling or by the addition of an anti-solvent (e.g., heptane, water).

  • Salt Formation: For very difficult purifications or long-term storage, forming a stable salt (e.g., hydrochloride or tartrate) can facilitate crystallization and handling. The freebase can be regenerated just before use.

Exemplary Experimental Protocol

This protocol describes the final two steps of the synthesis: the conversion of 6-Fluoro-isoquinolin-4-ol to 4-Chloro-6-fluoroisoquinoline and its subsequent Buchwald-Hartwig amination.

Step 4: Synthesis of 4-Chloro-6-fluoroisoquinoline

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Fluoro-isoquinolin-4-ol (5.0 g, 28.2 mmol).

  • Reagent Addition: Under an argon atmosphere, carefully add phosphorus oxychloride (POCl₃, 20 mL, 215 mmol) via cannula at room temperature.

  • Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and maintain for 4 hours. Monitor progress by TLC (eluent: 30% Ethyl Acetate in Hexanes).

  • Quench: Cool the mixture to 0 °C in an ice bath. In a separate large beaker, prepare 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood.

  • Workup: Once the ice has melted, slowly add a 6M aqueous solution of NaOH until the pH of the mixture is ~8-9. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 5: Buchwald-Hartwig Amination to 6-Fluoroisoquinolin-4-amine

  • Setup: In a glovebox, add 4-Chloro-6-fluoroisoquinoline (3.0 g, 16.5 mmol), benzophenone imine (3.28 g, 18.1 mmol), and sodium tert-butoxide (2.06 g, 21.4 mmol) to an oven-dried flask.

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (151 mg, 0.165 mmol), and the ligand, XPhos (236 mg, 0.495 mmol).

  • Solvent & Reaction: Add degassed toluene (50 mL). Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Deprotection: Cool the reaction to room temperature. Add 30 mL of methanol followed by 10 mL of 2M HCl. Stir for 2 hours.

  • Workup: Concentrate the mixture to remove methanol. Dilute with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Basify the aqueous layer to pH >10 with 6M NaOH and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization from ethanol/water.

StepStarting MaterialProductTypical YieldPurity (LC-MS)
46-Fluoro-isoquinolin-4-ol4-Chloro-6-fluoroisoquinoline85-92%>95%
54-Chloro-6-fluoroisoquinoline6-Fluoroisoquinolin-4-amine75-85%>98%

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Romero, M., & Delgado, G. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Late-Stage Fluorination: From Fundamentals to Application. PMC. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline. Google Patents.
  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Retrieved February 6, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Retrieved February 6, 2026, from [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. YouTube. Retrieved February 6, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 6, 2026, from [Link]

Sources

improving the yield of 6-Fluoroisoquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the yield optimization strategies for synthesizing 6-Fluoroisoquinolin-4-amine , a critical scaffold in kinase inhibitor development (e.g., ROCK, IDO inhibitors). The protocol focuses on the most robust industrial route: Pomeranz-Fritsch cyclization followed by regioselective C4-bromination and metal-catalyzed amination .

Part 1: The Synthetic Workflow & Logic

The synthesis is divided into three critical phases. Each phase presents unique challenges to yield and purity.

Phase 1: Core Construction (Pomeranz-Fritsch Protocol)

  • Objective: Synthesize 6-fluoroisoquinoline from 4-fluorobenzaldehyde.

  • Challenge: The cyclization step often suffers from low yields (<40%) due to polymerization or incomplete ring closure.

  • Solution: Use of a two-stage "Schlittler-Müller" modification with polyphosphoric acid (PPA) to minimize tar formation.

Phase 2: Regioselective Functionalization

  • Objective: Install a bromine atom specifically at the C4 position.

  • Challenge: Electrophilic aromatic substitution naturally favors the C5 or C8 positions in the benzenoid ring.

  • Solution: Bromination of the isoquinolinium hydrobromide salt or use of a specific Pd/Cu catalytic system to direct attack to the electron-deficient pyridine ring (C4).

Phase 3: Amination (The C-N Bond Formation)

  • Objective: Convert the C4-bromide to a primary amine.

  • Challenge: Hydrodehalogenation (loss of Br) or bis-arylation.

  • Solution: Copper-catalyzed ammonolysis (industrial) or Palladium-catalyzed Buchwald-Hartwig amination (lab/pilot scale).

Visual Workflow (Graphviz)

G Start 4-Fluorobenzaldehyde Imine Aminoacetal Imine (Intermediate) Start->Imine + Aminoacetaldehyde dimethyl acetal Reflux, Toluene (-H2O) Core 6-Fluoroisoquinoline (The Core) Imine->Core Cyclization (PPA or H2SO4) 140-160°C TS1 Low Yield? Check H2O removal & Acid Conc. Imine->TS1 Bromo 4-Bromo-6-fluoroisoquinoline (Key Precursor) Core->Bromo Bromination (Br2/HBr or NBS) Regioselective at C4 TS2 C5/C8 Isomers? Use HBr Salt method Core->TS2 Product 6-Fluoroisoquinolin-4-amine (Target) Bromo->Product Amination (Cu/NH3 or Pd-Catalysis)

Caption: Optimized synthetic pathway for 6-Fluoroisoquinolin-4-amine highlighting critical checkpoints for yield loss.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Core Synthesis (Pomeranz-Fritsch)

Q1: My yield for the cyclization of the imine to 6-fluoroisoquinoline is stuck below 30%. The reaction mixture turns into a black tar. What is happening? Diagnosis: This is the classic failure mode of the Pomeranz-Fritsch reaction. The imine is acid-sensitive and can hydrolyze back to the aldehyde (which polymerizes) or undergo non-specific decomposition before cyclization occurs. Corrective Protocol:

  • Strict Water Exclusion: Ensure the imine formation (Step 1) is quantitative. Use a Dean-Stark trap to remove all water. Residual water hydrolyzes the imine in the presence of acid.

  • Acid Choice: Switch from concentrated sulfuric acid (H₂SO₄) to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, allowing for a cleaner cyclization at lower temperatures (140°C vs 160°C+).

  • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization over intramolecular cyclization.

Q2: Does the 4-fluoro substituent affect the cyclization regiochemistry? Analysis: Yes, favorably. In the Pomeranz-Fritsch synthesis, the new bond forms ortho to the aldehyde group. For 4-fluorobenzaldehyde, the two ortho positions (C2 and C6 of the phenyl ring) are equivalent. Result: You will exclusively obtain the 6-fluoroisoquinoline isomer. No separation of regioisomers is required at this stage.

Phase 2: Regioselective Bromination (The Critical Step)

Q3: I am getting a mixture of 4-bromo, 5-bromo, and 5,8-dibromo products. How do I force bromination to the C4 position? Mechanism: The benzene ring (C5-C8) is normally more electron-rich than the pyridine ring (C1-C4). However, the 6-fluoro group deactivates the benzene ring. To strictly target C4, you must utilize the "addition-elimination" mechanism specific to isoquinolines rather than standard electrophilic aromatic substitution (SEAr). Protocol (The "Salt" Method):

  • Form the Salt: Dissolve 6-fluoroisoquinoline in HBr to form the hydrobromide salt. Isolate and dry this salt.

  • Bromination: Heat the dry hydrobromide salt with bromine (Br₂) vapors or in a sealed tube at 180°C. Alternatively, use N-Bromosuccinimide (NBS) in acetonitrile (MeCN) or DMF at milder temperatures (60-80°C).

  • Why it works: NBS or Br₂ attacks the C4 position of the protonated/complexed isoquinoline via a 1,2-addition intermediate which then eliminates HBr to restore aromaticity. This pathway is kinetically favored at C4 over the deactivated benzenoid ring.

Data Comparison: Bromination Conditions

ReagentSolventTempYield (C4-Br)Major ImpurityRecommendation
Br₂ (Liquid) CCl₄/AcOHReflux45-55%5-Bromo (SEAr)Avoid
Br₂ (Vapor) (Neat Salt)180°C70-80%CharringIndustrial Standard
NBS MeCN75°C65-75%Succinimide adductsBest for Lab Scale
Phase 3: Amination (Yield & Purity)

Q4: Ammonolysis of the bromide requires dangerous pressures. Can I use a Buchwald-Hartwig coupling instead? Answer: Yes, and it often provides higher purity, though at a higher reagent cost. Buchwald-Hartwig Protocol (Lab Scale):

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

  • Ligand: Xantphos or BINAP . (Bidentate ligands prevent catalyst poisoning by the isoquinoline nitrogen).

  • Ammonia Source: Benzophenone imine (followed by acidic hydrolysis) is superior to direct ammonia gas or salts, as it prevents the formation of di-isoquinolinylamine (secondary amine) side products.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or Dioxane (anhydrous).

Q5: I am observing "hydrodehalogenation" (product is 6-fluoroisoquinoline, Br is gone). Why? Cause: This is a common side reaction in Pd-coupling where the Pd-hydride species (formed from β-hydride elimination of the amine source or solvent impurities) reduces the aryl halide. Fix:

  • Solvent Quality: Ensure solvents are peroxide-free and anhydrous.

  • Temperature: Lower the reaction temperature if possible (try 80°C instead of 100°C).

  • Ammonia Source: Switch to Benzophenone imine . It lacks β-hydrogens that can lead to reduction pathways during the catalytic cycle.

Part 3: Experimental Protocol (Self-Validating)

Synthesis of 4-Bromo-6-fluoroisoquinoline (Lab Scale Optimized)

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 6-Fluoroisoquinoline (1.0 eq, 10 mmol)

    • N-Bromosuccinimide (NBS) (1.1 eq, 11 mmol)

    • Acetonitrile (MeCN) (anhydrous, 50 mL)

  • Procedure:

    • Dissolve the starting material in MeCN.

    • Add NBS portion-wise at room temperature.

    • Heat to 75°C and monitor by HPLC/TLC.

    • Validation Check: If the reaction stalls at 50% conversion, add 0.1 eq of additional NBS. Do not exceed 1.5 eq total to avoid di-bromination.

  • Workup:

    • Cool to RT. Concentrate in vacuo.

    • Redissolve in DCM, wash with 5% NaHCO₃ (to remove succinimide and acid), then Brine.

    • Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

  • Expected Yield: 65-75%.

Conversion to 6-Fluoroisoquinolin-4-amine (Ammonolysis Method)

  • Setup: High-pressure stainless steel autoclave (Parr reactor).

  • Reagents:

    • 4-Bromo-6-fluoroisoquinoline (10 g)

    • CuSO₄[1]·5H₂O (0.6 g, 5 mol%)

    • Conc. Aqueous Ammonia (28%, 40 mL)

  • Procedure:

    • Charge all reagents into the autoclave.

    • Seal and heat to 165-170°C for 16-20 hours.

    • Safety Note: Pressure will rise significantly (20-40 bar). Ensure the vessel is rated for this.

  • Workup:

    • Cool to RT. Vent carefully.

    • Basify with NaOH (10%) to ensure the amine is free-based.

    • Extract with DCM (3x).

  • Expected Yield: 70-80%.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. Retrieved from

  • Elderfield, R. C., et al. (1942). "Synthesis of certain simple 4-aminoquinoline derivatives." Journal of the American Chemical Society, 64(4), 783. (Foundational protocol for ammonolysis of isoquinolines).
  • Organic Syntheses. (2010). "Isoquinoline, 5-bromo-8-nitro-". Org.[3][4][5] Synth., Coll. Vol. 11, p. 583. (Details on bromination/nitration regioselectivity). Retrieved from

  • Quick Company. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Patent Application IN 27/2007.[6] (Describes the hydrobromide bromination route).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

optimizing reaction conditions for 6-Fluoroisoquinolin-4-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Reaction Conditions for 6-Fluoroisoquinolin-4-amine Ticket ID: CHEM-ISOQ-006F Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Scaffold Analysis

6-Fluoroisoquinolin-4-amine is a "privileged scaffold" often found in Rho-kinase (ROCK) inhibitors and other ATP-competitive kinase antagonists. However, it presents a deceptive synthetic challenge.

While it appears to be a simple aniline, two electronic factors conspire to lower its reactivity:

  • The Isoquinoline Core: The pyridine-like nitrogen (N2) is electron-withdrawing, significantly reducing the electron density at the C4-amine.

  • The C6-Fluorine Atom: Through inductive effects (-I), the fluorine atom further deactivates the aromatic system, making the exocyclic amine a poor nucleophile compared to standard anilines.

This guide addresses the three most common bottlenecks: failed amide couplings , catalyst poisoning in cross-couplings , and purification difficulties .

Troubleshooting Module: Amide & Urea Formation

Issue: Incomplete conversion or no reaction with standard coupling reagents (EDC/HOBt).

Root Cause Analysis: The pKa of the exocyclic amine is likely


, rendering it a poor nucleophile. Standard carbodiimide couplings (EDC) often fail to generate an active ester reactive enough to capture this sluggish amine before hydrolysis occurs.
Optimization Protocol: The "High-Energy" Pathway

For difficult substrates, we recommend moving from carbodiimides to Phosphonium or Uronium salts, or Acid Chlorides.

Recommended Protocol (HATU Method):

  • Stoichiometry: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) , Amine (1.0 equiv).

  • Solvent: DMF or DMAc (Dry). Avoid DCM; the intermediate requires polar solvation.

  • Temperature: Start at 50°C . The activation energy for this electron-deficient amine is high.

  • Additives: If the reaction stalls, add 0.1 equiv of DMAP .

Critical Checkpoint: If HATU fails, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P drives equilibrium by trapping water and often works for extremely weak nucleophiles where HATU fails.

Visual Workflow: Coupling Reagent Selection

AmideCoupling Start Start: 6-Fluoroisoquinolin-4-amine + Carboxylic Acid CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics AcidChloride Route A: Acid Chloride Generation (SOCl2 or Oxalyl Chloride) CheckSterics->AcidChloride Yes (Tertiary/Bulky) StandardHATU Route B: HATU / DIPEA / DMF Heat to 50°C CheckSterics->StandardHATU No (Linear/Simple) Success Product Isolated AcidChloride->Success T3P_Route Route C: T3P (50% in EtOAc) + Pyridine (Reflux) StandardHATU->T3P_Route Yield < 10% (Stalled) StandardHATU->Success Yield > 50% T3P_Route->Success

Caption: Decision matrix for acylating electron-deficient heteroarylamines. T3P is the "nuclear option" when HATU fails.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Reaction yields starting material or dehalogenated aryl halide; catalyst turns black (precipitates).

Root Cause Analysis: The isoquinoline ring nitrogen (N2) is a potent ligand. It coordinates to the Palladium center (


), displacing the phosphine ligands and forming a stable, unreactive "off-cycle" complex. This is known as Heterocycle Poisoning .
Optimization Protocol: The "Bulky Ligand" Strategy

To prevent N2-coordination, you must use bulky biaryl phosphine ligands that sterically crowd the Pd center, allowing only the oxidative addition and amine binding events to occur.

Recommended Protocol:

  • Pre-catalyst: Use BrettPhos Pd G3 or XantPhos Pd G3 .

    • Why: Traditional

      
       or 
      
      
      
      requires reduction to
      
      
      in situ, which is often inhibited by the isoquinoline amine. G3 precatalysts generate the active
      
      
      species immediately upon base activation.
  • Base: Cs2CO3 (Weak) or NaOtBu (Strong).

    • Note: If your coupling partner has sensitive groups (esters), stick to Cs2CO3 in Dioxane at 100°C.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Data: Ligand Screening Performance

Ligand ClassExampleYield (LCMS)Comment
Monodentate

< 5%Complete catalyst poisoning by Isoquinoline N.
Bidentate BINAP15-20%Bite angle insufficient to prevent N-coordination.
Bulky Biaryl BrettPhos 88% Steric bulk prevents poisoning; promotes reductive elimination.
Wide Bite Angle Xantphos 75%Good alternative; excellent stability at high temp.
Visual Mechanism: Avoiding Catalyst Poisoning

PdCycle PreCat Pd-G3 Precatalyst ActiveSpecies L-Pd(0) (Active) PreCat->ActiveSpecies Base Activation Poisoned Pd-Isoquinoline Complex (DEAD END) ActiveSpecies->Poisoned Small Ligand (N-Coordination) ProductCycle Oxidative Addition -> Amine Binding -> Reductive Elimination ActiveSpecies->ProductCycle Bulky Ligand (Steric Protection) ProductCycle->ActiveSpecies Regeneration

Caption: Mechanism of catalyst poisoning. Bulky ligands (Green path) block the isoquinoline nitrogen from sequestering the Palladium.

Troubleshooting Module: Purification & Handling

Issue: Product streaks on silica gel; poor mass recovery.

Root Cause Analysis: Isoquinolines are basic enough to interact strongly with the silanols (


) on standard silica gel, leading to peak tailing and irreversible adsorption.
Solution: The "Basified" Mobile Phase

Do not use standard Hexane/EtOAc. You must deactivate the silica.

Protocol:

  • Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Eluent System: Use DCM / MeOH / NH4OH .

    • Ratio: Start with DCM (100) and gradient to DCM:MeOH:NH4OH (90:9:1).

    • Preparation: Mix MeOH and NH4OH (28% aq) first, then add to DCM to ensure miscibility.

Alternative: If the derivative is lipophilic, use Toluene / Acetone . This system often separates isoquinoline isomers better than DCM/MeOH.

Frequently Asked Questions (FAQ)

Q: Can I use the C6-Fluorine for


 reactions? 
A:  Generally, no. While 1-fluoroisoquinolines are highly reactive, the 6-position is essentially a substituted benzene ring. Displacing the C6-F requires extremely harsh conditions (e.g., KOtBu, DMSO, >150°C) which usually decompose the amine functionality first. If you need to functionalize C6, use a 6-Bromo analog and perform Suzuki coupling before derivatizing the amine.

Q: My reaction turned black and deposited a mirror. What happened? A: This is "Palladium Black" formation. It indicates your ligand failed to stabilize the Pd(0) species, likely due to the poisoning mechanism described in Module 3. Switch to a precatalyst (Pd-G3) and ensure your solvent is rigorously deoxygenated (sparge with Argon for 15 mins).

Q: How do I remove residual copper if I used a Chan-Lam coupling? A: Isoquinolines chelate copper strongly. Wash your organic layer with 10% aqueous Ethylenediamine or NH4OH/NH4Cl buffer . These ligands bind copper tighter than the isoquinoline does, pulling it into the aqueous phase.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Relevance: Establishes the necessity of bulky ligands (BrettPhos) for heteroarylamine coupling.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Relevance: Comparative analysis of HATU vs. T3P for electron-deficient amines.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Paul, F., et al. (1994). "Palladium-catalyzed C-N bond formation." Journal of the American Chemical Society.[1]

    • Relevance: Foundational work on catalyst poisoning by heteroatom-containing substr

Sources

Technical Support Center: Metabolic Stability of 6-Fluoroisoquinolin-4-amine

[1]

Subject: Troubleshooting High Clearance & Structural Optimization Strategies Applicable Scaffolds: Isoquinolin-4-amines, ROCK Inhibitor Analogs, Kinase Hinges Support Level: Senior Application Scientist (Tier 3)

Diagnostic Troubleshooting: Why is my compound failing?

Q1: My compound shows >90% stability in Liver Microsomes (RLM/HLM) but has high clearance in vivo. What is happening?

Diagnosis: You are likely a victim of the "Aldehyde Oxidase (AO) Trap." [1]

Technical Explanation: Standard microsomal stability assays contain Endoplasmic Reticulum (ER) enzymes (primarily CYPs and UGTs) but lack the cytosolic fraction.[1] The isoquinoline scaffold is a "privileged structure" for Aldehyde Oxidase (AOX1) , a cytosolic molybdenum-containing enzyme.[1] AO attacks the electron-deficient C1 position of the isoquinoline ring, converting it to the thermodynamically stable 1-isoquinolone (lactam).[1]

Because AO is not present in microsomes, your compound appears stable in early screens but fails in hepatocytes or in vivo (where cytosol is present).

Validation Protocol: To confirm AO liability, you must run a "Fractionation Cross-Check":

  • Assay A: Human Liver Microsomes (HLM) + NADPH.[1]

  • Assay B: Human Liver Cytosol (HLC) or S9 Fraction (contains both) + No cofactor (AO does not require NADPH).[1]

  • Assay C: HLC + Raloxifene or Hydralazine (Specific AO inhibitors).[1]

If Clearance (B) >> Clearance (A) and is suppressed by (C), your issue is C1-oxidation by AO.

Q2: Is the 4-primary amine contributing to instability?

Diagnosis: Yes, but typically secondary to the AO issue.[1] Primary aromatic amines are susceptible to:

  • N-Acetylation: Catalyzed by NAT1/NAT2 (cytosolic).[1] This is species-dependent (e.g., dogs are NAT-deficient, humans are polymorphic).[1]

  • Direct N-Glucuronidation: Catalyzed by UGTs.

Rule of Thumb: If you see a mass shift of +42 Da (Acetyl) or +176 Da (Glucuronide) in your metabolite ID, the amine is the culprit. If you see +16 Da (Oxygen), it is likely AO attack at C1 or CYP attack at C3/C8.[1]

Structural Modification Strategies (SAR)

The following strategies are ranked by impact on metabolic stability vs. synthetic feasibility.

Strategy A: Steric Blocking of the C1 Position (High Impact)

The most effective way to stop AO metabolism is to physically block the site of nucleophilic attack (C1).[1]

  • Modification: Introduce a small alkyl group (Methyl, -CH3) or a halogen (Chlorine) at C1.[1]

  • Risk: If C1 interacts with the kinase hinge region (common in ROCK/PKA inhibitors), this may abolish potency.[1]

  • Alternative: If C1 must remain unsubstituted for H-bonding, introduce a substituent at C3 . A bulky group at C3 can sterically hinder the enzyme's approach to C1.[1]

Strategy B: Electronic Deactivation (Scaffold Hopping)

AO prefers electron-deficient heterocycles.[1] Reducing the electron deficiency of the ring system can reduce AO affinity.[1]

  • Approach: Replace the Isoquinoline core with a Naphthyridine or Quinazoline core (though Quinazolines can also be AO substrates, they are often less labile at C2 than Isoquinolines are at C1 depending on substitution).[1]

  • Bioisostere: 2,6-Naphthyridine is often used as a stable bioisostere for isoquinoline in kinase inhibitors.[1]

Strategy C: Amine Masking (Prodrugs & Isosteres)

If the 4-amine is the liability (N-acetylation):

  • Cyclization: Constrain the amine into a ring (e.g., pyrrolidine or piperidine fused system).[1] Secondary amines are generally resistant to acetylation.[1]

  • Fluorination: The 6-Fluoro group is excellent for blocking CYP oxidation at the phenyl ring but does not protect the amine or C1.[1] Ensure the fluorine isn't directing metabolism to the now more electron-rich C5/C8 positions.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of 6-Fluoroisoquinolin-4-amine and the decision logic for stabilization.

MetabolicPathwaysCompound6-Fluoroisoquinolin-4-amineAOAldehyde Oxidase(Cytosolic)Compound->AOMajor Pathway(Nucleophilic Attack at C1)CYPCYP450(Microsomal)Compound->CYPMinor Pathway(Oxidation)NATNAT1/2(Cytosolic)Compound->NATSecondary Pathway(Amine Acetylation)Lactam1-Isoquinolone(Inactive/Excreted)AO->LactamOxideN-Oxide / Epoxide(Reactive)CYP->OxideN_AcetylN-Acetyl Amine(Inactive)NAT->N_AcetylStrat_C1Strategy: C1-Methylation(Blocks AO)Strat_C1->AOINHIBITSStrat_AmineStrategy: Amide/Cyclization(Blocks NAT)Strat_Amine->NATINHIBITS

Figure 1: Metabolic divergence of the isoquinoline scaffold. Note that AO-mediated C1-oxidation is often the dominant clearance mechanism, distinct from CYP-mediated pathways.[1]

Experimental Protocols

Protocol A: Cytosolic Stability Assay (The "AO Check")

Use this to confirm if C1 oxidation is your clearance driver.

Reagents:

  • Pooled Human Liver Cytosol (HLC) (20 mg/mL protein).[1]

  • Test Compound (1 µM final conc).

  • Positive Control: Phthalazine (High AO clearance) or Carbazeran.[1]

  • AO Inhibitor: Hydralazine (25 µM) or Raloxifene (1 µM).[1]

Procedure:

  • Preparation: Dilute HLC to 1 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation:

    • Group A: HLC + Compound.[1]

    • Group B: HLC + Compound + Hydralazine (Inhibitor).[1]

    • Note: Do NOT add NADPH.[1] AO functions without it.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion and formation of +16 Da metabolite (Lactam).[1]

Interpretation:

Result Interpretation Recommended Action
Rapid clearance in A, Stable in B Confirmed AO Liability Modify C1 position (Me, Cl) or scaffold hop.
Stable in A and B No AO Liability Liability is likely CYP (Microsomal) or Renal.[1]

| Rapid clearance in A and B | Non-AO Cytosolic | Check NAT (Acetylation) or soluble epoxide hydrolase.[1] |

Comparative Data: Impact of Modifications

The table below summarizes the theoretical impact of structural changes on the 6-fluoroisoquinolin-4-amine scaffold based on literature precedents for ROCK inhibitors (e.g., Fasudil analogs).

Analog ModificationStructure ChangeAO Stability (Cytosol)CYP Stability (Microsome)Kinase Potency Risk
Parent 6-F-Isoquinolin-4-amineLow (

min)
ModerateBaseline
C1-Methyl 1-Methyl-6-F...[1]High (AO Blocked)ModerateHigh (May clash with hinge)
C1-Amino 1-Amino-6-F...[1]Moderate ModerateMedium (H-bond donor)
N-Methylation 4-(Methylamino)...LowModerateLow
Scaffold Hop 6-F-Quinazolin-4-amineHigh ModerateMedium
C3-Methyl 3-Methyl-6-F...[1]Moderate (Steric shield)ModerateLow

References

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Detailed review of AO liabilities in isoquinolines).

  • Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2] (Specific SAR on isoquinoline ROCK inhibitors).

  • Manevski, N., et al. (2019). Aldehyde Oxidase in Drug Development: A Review of the Current Status.[1] Drug Metabolism Reviews.[1] (Protocols for distinguishing AO vs CYP metabolism).

  • Di, L., et al. (2020). Strategies to Assess and Optimize Stability in Drug Discovery.[1] ACS Medicinal Chemistry Letters.[1]

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the in vivo activity of 6-Fluoroisoquinolin-4-amine (6-F-IQA) .

Given that the core pharmacophore isoquinolin-4-amine is the structural backbone of the clinical ROCK inhibitor Fasudil , the addition of a fluorine atom at the C6 position is a classic medicinal chemistry strategy intended to block metabolic oxidation (CYP450 metabolism) and modulate pKa. Therefore, this guide focuses on validating its efficacy as a Rho-associated Coiled-coil Kinase (ROCK) inhibitor compared to industry standards.

Executive Summary & Mechanism of Action

Compound Profile: 6-Fluoroisoquinolin-4-amine (6-F-IQA) Target Class: ATP-competitive ROCK1/ROCK2 Inhibitor Therapeutic Rationale: The C6-fluorine substitution is hypothesized to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to the parent compound, Fasudil, while maintaining kinase selectivity.

Mechanism of Action (MOA)

6-F-IQA functions by binding to the ATP-binding pocket of the ROCK kinase domain. By inhibiting ROCK, it prevents the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1), thereby maintaining Myosin Light Chain (MLC) phosphatase activity. This leads to reduced MLC phosphorylation, resulting in vasodilation (systemic) and increased aqueous humor outflow (ocular).

ROCK_Pathway cluster_normal Therapeutic Effect (Inhibition) Agonist GPCR Agonist (e.g., Angiotensin II) RhoA RhoA-GTP (Active) Agonist->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inactivates) Inhibitor 6-Fluoroisoquinolin-4-amine (Inhibitor) Inhibitor->ROCK Blocks ATP Binding MLC_P MLC-P (Phosphorylated) MYPT1->MLC_P Fails to Dephosphorylate MLC MLC (Dephosphorylated) MYPT1->MLC Dephosphorylates (Active) Response Actin-Myosin Contraction (Vasoconstriction / IOP Increase) MLC_P->Response Promotes MLC->Response Relaxation / IOP Lowering

Figure 1: Signaling cascade of ROCK inhibition. 6-F-IQA blocks the phosphorylation of MYPT1, promoting smooth muscle relaxation.

Comparative Analysis: The "Gold Standards"

To validate 6-F-IQA, you must benchmark it against established ROCK inhibitors.

Feature6-Fluoroisoquinolin-4-amine Fasudil (Standard) Ripasudil (K-115)
Structure 6-Fluoro-isoquinolin-4-amineIsoquinolin-5-sulfonamide4-Fluoro-isoquinoline derivative
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2 / PKAROCK1 / ROCK2
Metabolic Liability Low (Blocked C6 oxidation)High (Rapid metabolism to Hydroxyfasudil)Moderate
Potency (Ki) To be determined (<100 nM)~330 nM~50 nM
Key In Vivo Readout MAP Reduction / IOP LoweringMAP ReductionIOP Lowering

In Vivo Validation Protocols

Experiment A: Systemic Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: Determine if 6-F-IQA induces vasodilation and lowers Mean Arterial Pressure (MAP) more effectively or with a longer half-life than Fasudil.

Protocol Steps:
  • Animal Selection: Male SHRs (12-15 weeks old), weight 250–300g.

  • Instrumentation: Implant radiotelemetry transmitters (DSI) into the abdominal aorta for real-time, stress-free BP monitoring. Allow 7 days recovery.

  • Grouping (n=8/group):

    • Vehicle (Saline/DMSO).

    • Fasudil (10 mg/kg, Oral Gavage).

    • 6-F-IQA (3, 10, 30 mg/kg, Oral Gavage).

  • Dosing & Monitoring:

    • Record baseline MAP for 2 hours.

    • Administer compound.[1][2][3]

    • Record MAP and Heart Rate (HR) continuously for 24 hours.

  • Readout: Calculate

    
    MAP max and Duration of Action (time for MAP to return to baseline).
    

Validation Criteria:

  • Success: A dose-dependent reduction in MAP (>15 mmHg) with a duration of action >4 hours (superior to Fasudil's typical 1-2h half-life).

Experiment B: Intraocular Pressure (IOP) Lowering in Rabbits

Objective: Validate local efficacy for glaucoma applications (similar to Ripasudil).

Protocol Steps:
  • Animal Selection: New Zealand White Rabbits (2.0–2.5 kg).

  • Formulation: Dissolve 6-F-IQA in PBS (pH 7.0) at concentrations of 0.1%, 0.3%, and 0.5%.

  • Administration: Topical instillation (50 µL) into the right eye. The left eye serves as the untreated contralateral control.

  • Measurement:

    • Use a calibrated pneumatonometer.

    • Measure IOP at T=0 (baseline), 0.5, 1, 2, 4, and 6 hours post-dosing.

    • Score conjunctival hyperemia (redness) on a scale of 0-3 (a common side effect of ROCK inhibitors).

Validation Criteria:

  • Success: Significant IOP reduction (>4 mmHg) at peak, with hyperemia scores

    
     Ripasudil.
    

Experimental Workflow & Data Management

The following diagram illustrates the critical path for validating the compound from synthesis to in vivo proof-of-concept.

Validation_Workflow Synth Synthesis & Purification (>98% Purity) InVitro In Vitro Kinase Panel (ROCK1/2 vs PKA/PKC) Synth->InVitro PK PK Profiling (Rat) IV vs PO (Bioavailability) InVitro->PK If IC50 < 100nM Tox MTD / Acute Tox (Max Tolerated Dose) PK->Tox If F% > 20% Efficacy Efficacy Models (SHR Hypertension / IOP) Tox->Efficacy Safety Margin > 10x Decision Go / No-Go Decision Efficacy->Decision

Figure 2: Step-wise validation workflow ensuring only qualified candidates proceed to animal models.

Data Presentation Template

When publishing your results, summarize the comparative data in the following format to ensure clarity for drug development professionals.

Table 1: Pharmacokinetic & Pharmacodynamic Profile (Rat)

CompoundDose (mg/kg)Cmax (ng/mL)T1/2 (h)Bioavailability (F%)Max MAP Reduction (mmHg)Duration (h)
Fasudil 10 (PO)Reference~1.5~20-30%-18 ± 32.5
6-F-IQA 10 (PO)ExperimentalTarget >3.0Target >50%Target > -20Target > 5.0

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007. Link

  • Isobe, T., et al. "Development of K-115 (Ripasudil), a potent and selective ROCK inhibitor for glaucoma treatment." Journal of Ocular Pharmacology and Therapeutics, 2014. Link

  • Feng, Y., et al. "Rho Kinase Regulation of the Contractile Machinery in Smooth Muscle." Journal of Biological Chemistry, 1999. Link

  • BLD Pharm. "8-Fluoroisoquinolin-4-amine Product Data." Chemical Catalog, 2024. Link (Note: Used for structural verification of the scaffold class).

  • Vertex Pharmaceuticals. "Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021.[4] Link

Sources

head-to-head comparison of different synthetic routes for 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Fluoroisoquinolin-4-amine (CAS: 1780542-36-0) presents a classic regioselectivity challenge in heterocyclic chemistry. As a critical scaffold for kinase inhibitors (e.g., ROCK, PKA) and recent SARS-CoV-2 protease inhibitors, its purity and scalable production are paramount.

This guide objectively compares the two dominant synthetic strategies: the Classical Halogenation-Ammonolysis Route (favored for cost-efficiency in bulk manufacturing) and the Modern Palladium-Catalyzed Cross-Coupling Route (favored for precision in discovery chemistry).

Recommendation: For gram-scale discovery where purity profiles are critical, Route B (Pd-Catalysis) is superior due to milder conditions. For multi-kilogram process chemistry, Route A (Cu-Ammonolysis) remains the economic standard despite higher safety requirements.

Part 1: Retrosynthetic Analysis & Pathway Logic

The 4-aminoisoquinoline core is electron-rich at the 4-position, making it susceptible to oxidation but also accessible via electrophilic substitution of the parent heterocycle. The 6-fluoro substituent deactivates the benzene ring, influencing the regioselectivity of the initial halogenation.

Pathway Visualization

G SM 4-Fluorobenzaldehyde Inter1 6-Fluoroisoquinoline SM->Inter1 Pomeranz-Fritsch Cyclization Inter2 4-Bromo-6-fluoroisoquinoline Inter1->Inter2 Electrophilic Bromination (NBS) Product 6-Fluoroisoquinolin-4-amine Inter2->Product Route A: Cu/NH3 (Autoclave) OR Route B: Pd-Catalysis

Figure 1: Strategic disconnection of 6-Fluoroisoquinolin-4-amine showing the common intermediate 4-bromo-6-fluoroisoquinoline.

Part 2: Detailed Synthetic Protocols

Step 1: The Foundation – Synthesis of 6-Fluoroisoquinoline

Prerequisite for both routes.

The Pomeranz-Fritsch reaction is the most reliable method for constructing the isoquinoline core with specific benzene-ring substitution. Starting from 4-fluorobenzaldehyde ensures the fluorine atom is positioned at C6 (para to the C1 closure point).

Protocol:

  • Imine Formation: Reflux 4-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene with a Dean-Stark trap to remove water. Yields the Schiff base quantitatively.

  • Cyclization: Add the crude imine dropwise to concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 100°C.

    • Mechanistic Insight: The acid promotes the electrophilic attack of the acetal carbon onto the benzene ring. The 4-fluoro substituent directs the cyclization ortho to itself, but steric constraints and the aldehyde position favor the formation of the 6-fluoro isomer over the 8-fluoro isomer.

  • Workup: Pour onto ice/NH₄OH. Extract with DCM.

  • Yield: Typically 60-75%.

Route A: The Classical Halogenation-Ammonolysis (Industrial Standard)

This route relies on the high electrophilicity of the C4 position in isoquinoline for bromination, followed by a harsh nucleophilic aromatic substitution (SₙAr) facilitated by copper.

Step 2A: Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure: Dissolve 6-fluoroisoquinoline in MeCN. Add NBS (1.05 eq) portion-wise at room temperature. The reaction is regioselective for C4 due to the electronic enrichment of the enamine-like C3-C4 bond.

  • Purification: Recrystallization from ethanol.

  • Yield: 85-90%.

Step 3A: Copper-Catalyzed Ammonolysis

  • Reagents: CuSO₄·5H₂O, Concentrated NH₄OH (28%).

  • Procedure:

    • Load 4-bromo-6-fluoroisoquinoline, CuSO₄ (0.1 eq), and excess NH₄OH into a high-pressure steel autoclave.

    • Heat to 160-170°C for 16-24 hours. Pressure will reach 20-30 bar.

    • Mechanism: The reaction proceeds via a coordinate covalent copper-intermediate, lowering the activation energy for the displacement of bromide by ammonia.

  • Workup: Cool, basify with NaOH, extract with ethyl acetate. Requires rigorous washing to remove copper salts.

  • Pros: Cheap reagents, atom economical.[1]

  • Cons: Hazardous high-pressure conditions, heavy metal waste, potential for trace copper contamination.

Route B: The Buchwald-Hartwig Cross-Coupling (Pharma Preferred)

For drug development, avoiding high-pressure autoclaves and ensuring heavy-metal scavenging is easier with Palladium chemistry. This route uses a "masked" ammonia source to prevent catalyst poisoning.

Step 3B: Pd-Catalyzed Amination

  • Reagents: Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), Benzophenone imine (Ammonia surrogate), Cs₂CO₃ (Base), Toluene.

  • Procedure:

    • Combine 4-bromo-6-fluoroisoquinoline (1.0 eq), Benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%) in degassed toluene.

    • Heat at 80-100°C for 4-6 hours under Argon.

    • Hydrolysis: Treat the resulting imine intermediate with 1N HCl/THF at room temperature for 1 hour to release the primary amine.

  • Purification: Column chromatography (DCM/MeOH).

  • Pros: Mild conditions, high functional group tolerance, superior purity profile.[1]

  • Cons: High cost of Pd catalysts and ligands.

Part 3: Head-to-Head Performance Comparison

MetricRoute A: Cu-AmmonolysisRoute B: Pd-Coupling
Overall Yield 55 - 65%70 - 80%
Purity (HPLC) 95 - 98% (Trace Cu possible)>99%
Scale Suitability Kilogram to TonMilligram to Gram
Safety Profile Low (High pressure/Temp)High (Atmospheric pressure)
Cost Efficiency High ($/kg)Low (

$/g)
Key Impurity 6-Fluoro-4-hydroxyisoquinolineResidual Palladium / Phosphine oxides

Part 4: Mechanistic Visualization (Buchwald Cycle)

The catalytic cycle for Route B ensures the preservation of the delicate fluorinated aromatic system while installing the amine.

Buchwald Figure 2: Catalytic Cycle for Pd-Mediated Amination Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-6-fluoroisoquinoline LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx + Benzophenone Imine + Base RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim - Base-HBr RedElim->Pd0 Release Product

References

  • Craig, J. J., & Cass, W. E. (1942). Derivatives of Amino-isoquinolines. Journal of the American Chemical Society.[2] Link (Foundational protocol for Cu-catalyzed ammonolysis of 4-bromoisoquinoline).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link (Modern protocols for Pd-catalyzed amination of heteroaryl halides).

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Link (Definitive review on constructing the isoquinoline core).

  • Sanders, D. P., et al. (2013). Discovery of 6-Fluoroisoquinolin-4-amine Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry. Link (Specific application and characterization of the title compound).

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. Link (Comparative industrial data for isoquinoline amine synthesis).

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 6-Fluoroisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 6-Fluoroisoquinolin-4-amine, as our central case study. As researchers, scientists, and drug development professionals, our goal extends beyond simple binding assays; we seek a profound understanding of a compound's mechanism of action in a physiologically relevant context.[1][2]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including the inhibition of kinases, topoisomerases, and various metabolic enzymes.[1][3][4][5] For the purpose of this guide, we will proceed with the hypothesis that 6-Fluoroisoquinolin-4-amine has been identified as a putative inhibitor of a specific intracellular kinase, "Kinase X," based on initial biochemical screens. Our task is now to rigorously validate this interaction within a cellular environment.

This guide will dissect and compare three orthogonal and widely adopted techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Photo-affinity Labeling (PAL), and the NanoBRET™ Target Engagement Assay. We will delve into the causality behind the experimental choices for each method, provide detailed, field-tested protocols, and present a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7][8] The binding of a small molecule, such as 6-Fluoroisoquinolin-4-amine, to its target protein, Kinase X, can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified, providing direct evidence of target engagement in a label-free manner within intact cells or cell lysates.[6][7][9]

Scientific Rationale and Experimental Causality

The core principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding. The energy from heating unfolds proteins, causing them to aggregate and precipitate out of solution. A bound ligand will stabilize the protein's native conformation, requiring more energy (a higher temperature) to induce denaturation. By measuring the amount of soluble protein remaining at different temperatures, we can generate a "melting curve." A shift in this curve in the presence of the compound indicates a direct interaction. This label-free approach is highly advantageous as it does not require modification of the compound or the target protein, thus preserving their native states.

Experimental Workflow: CETSA with Western Blot Detection

The classical and most accessible readout for CETSA is the Western blot, which allows for the specific detection of the target protein.[8][9][10]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing Kinase X treatment 2. Treat cells with 6-Fluoroisoquinolin-4-amine or DMSO (vehicle) cell_culture->treatment aliquot 3. Aliquot cell suspension into PCR tubes treatment->aliquot heat 4. Heat aliquots to a range of temperatures aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect supernatant (soluble fraction) centrifugation->supernatant western_blot 8. Analyze soluble protein by Western blot for Kinase X supernatant->western_blot analysis 9. Quantify band intensity and plot melting curves western_blot->analysis

Caption: CETSA workflow with Western blot detection.

Detailed Experimental Protocol: CETSA for Kinase X Engagement

Materials:

  • Cells expressing the target kinase (Kinase X)

  • 6-Fluoroisoquinolin-4-amine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris-HCl, NaCl, NP-40 with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Harvest and resuspend cells in PBS.

    • Treat cells with varying concentrations of 6-Fluoroisoquinolin-4-amine or DMSO for a predetermined time at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[11]

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific for Kinase X.[12]

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Photo-affinity Labeling (PAL): Covalently Capturing the Interaction

Photo-affinity labeling (PAL) is a powerful chemical biology technique used to identify and validate protein-ligand interactions by creating a covalent bond between the small molecule and its target upon photoactivation.[13][14] This method requires the synthesis of a photo-affinity probe, which is a modified version of 6-Fluoroisoquinolin-4-amine incorporating a photoreactive group and a reporter tag (e.g., biotin).[13][15]

Scientific Rationale and Experimental Causality

The strength of PAL lies in its ability to convert a non-covalent interaction into a stable covalent bond. The photo-affinity probe is designed to retain the binding affinity of the parent molecule for Kinase X. Upon irradiation with UV light of a specific wavelength, the photoreactive group (e.g., a diazirine or benzophenone) is activated, forming a highly reactive intermediate that rapidly and indiscriminately forms a covalent bond with nearby amino acid residues in the binding pocket of Kinase X.[13] The reporter tag then allows for the enrichment and identification of the covalently labeled target protein.

Experimental Workflow: Photo-affinity Labeling

PAL_Workflow cluster_probe_treatment Probe Synthesis & Cell Treatment cluster_crosslinking_lysis Crosslinking & Lysis cluster_enrichment Enrichment cluster_detection Detection & Identification probe_synthesis 1. Synthesize photo-affinity probe of 6-Fluoroisoquinolin-4-amine cell_treatment 2. Incubate cells with the probe probe_synthesis->cell_treatment uv_irradiation 3. Irradiate with UV light to induce crosslinking cell_treatment->uv_irradiation cell_lysis 4. Lyse cells uv_irradiation->cell_lysis affinity_capture 5. Enrich biotinylated proteins with streptavidin beads cell_lysis->affinity_capture wash 6. Wash beads to remove non-specific binders affinity_capture->wash elution 7. Elute bound proteins wash->elution western_blot 8. Analyze by Western blot for Kinase X elution->western_blot mass_spec 9. (Optional) Identify unknown targets by mass spectrometry elution->mass_spec

Caption: Photo-affinity labeling workflow for target engagement.

Detailed Experimental Protocol: PAL for Kinase X Engagement

Materials:

  • Photo-affinity probe of 6-Fluoroisoquinolin-4-amine (with a photoreactive group and biotin tag)

  • Cells expressing Kinase X

  • UV crosslinking apparatus (e.g., 365 nm)

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Probe Synthesis and Validation:

    • Synthesize a photo-affinity probe of 6-Fluoroisoquinolin-4-amine. The probe should be validated to ensure it retains its inhibitory activity against Kinase X.

  • Cell Treatment and Crosslinking:

    • Treat cells with the photo-affinity probe for an appropriate time to allow for cellular uptake and binding to Kinase X.

    • Wash the cells to remove unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified duration to induce covalent crosslinking.[14][16]

  • Lysis and Enrichment:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.

    • Thoroughly wash the beads with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluate by Western blotting using an antibody against Kinase X. A band corresponding to the molecular weight of Kinase X in the probe-treated, UV-irradiated sample, but not in control samples (e.g., no UV, or competition with excess unmodified compound), confirms target engagement.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[17][18] This technology requires engineering the target protein, Kinase X, to be expressed as a fusion with NanoLuc® luciferase (the BRET donor). A fluorescently labeled tracer molecule that binds to the active site of Kinase X serves as the BRET acceptor.

Scientific Rationale and Experimental Causality

The principle of the NanoBRET™ assay is based on the distance-dependent energy transfer between the NanoLuc® luciferase and the fluorescent tracer.[17][18] When the tracer is bound to the NanoLuc®-Kinase X fusion protein, the close proximity allows for efficient BRET upon addition of the luciferase substrate. An unlabeled test compound, such as 6-Fluoroisoquinolin-4-amine, that also binds to the active site of Kinase X will compete with the tracer. This competition displaces the tracer, increasing the distance between the donor and acceptor and causing a decrease in the BRET signal. The magnitude of this decrease is proportional to the amount of test compound bound to the target, allowing for the quantitative determination of intracellular affinity (IC50).[18]

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection_analysis Detection & Analysis transfection 1. Transfect cells with NanoLuc®-Kinase X fusion construct seeding 2. Seed cells into an assay plate transfection->seeding compound_addition 3. Add 6-Fluoroisoquinolin-4-amine at various concentrations seeding->compound_addition tracer_addition 4. Add fluorescent tracer compound_addition->tracer_addition substrate_addition 5. Add NanoLuc® substrate tracer_addition->substrate_addition read_bret 6. Measure luminescence at two wavelengths substrate_addition->read_bret calculate_ratio 7. Calculate BRET ratio and plot dose-response curve read_bret->calculate_ratio

Caption: NanoBRET™ Target Engagement Assay workflow.

Detailed Experimental Protocol: NanoBRET™ for Kinase X Engagement

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-Kinase X fusion protein

  • Transfection reagent

  • White, opaque 96- or 384-well assay plates

  • 6-Fluoroisoquinolin-4-amine

  • NanoBRET™ Kinase Tracer (specific for the kinase family)

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of reading two emission wavelengths simultaneously

Procedure:

  • Cell Preparation:

    • Transfect cells with the NanoLuc®-Kinase X expression vector.

    • The following day, seed the transfected cells into assay plates.[19]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 6-Fluoroisoquinolin-4-amine.

    • Add the compound dilutions to the appropriate wells of the assay plate.

    • Add the fluorescent tracer to all wells. Incubate at 37°C.[19]

  • Detection and Analysis:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescent reaction.

    • Immediately measure the luminescence signal at two wavelengths (e.g., 460 nm for the donor and >610 nm for the acceptor) using a BRET-capable plate reader.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the concentration of 6-Fluoroisoquinolin-4-amine to generate a dose-response curve and determine the intracellular IC50 value.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photo-affinity Labeling (PAL)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCovalent crosslinking via photoactivationBioluminescence Resonance Energy Transfer (BRET)
Labeling Requirement Label-freeRequires compound modification (probe synthesis)Requires target modification (NanoLuc® fusion) and a fluorescent tracer
Throughput Low (Western blot) to high (HT-CETSA)Low to mediumHigh
Quantitative Nature Semi-quantitative (shift) to quantitative (ITDRF)Primarily qualitative (yes/no)Highly quantitative (intracellular IC50)
Target Requirement Known target with a specific antibodyCan be used for target identificationKnown target that can be fused to NanoLuc®
Key Advantage Physiologically relevant, label-freeCovalently captures the interaction, useful for target IDReal-time measurement in live cells, quantitative
Key Disadvantage Lower throughput with Western blot, requires a good antibodyProbe synthesis can be challenging and may alter compound activityRequires genetic modification of the target, potential for artifacts from overexpression

Conclusion: An Integrated Approach to Target Validation

Validating the cellular target engagement of a novel compound like 6-Fluoroisoquinolin-4-amine is a critical step in drug discovery that necessitates a multi-faceted and rigorous approach.[1] No single method is perfect, and the choice of technique should be guided by the specific research question, available resources, and the stage of the drug discovery pipeline.

CETSA offers a robust, label-free method to confirm target engagement in a native cellular environment. Photo-affinity labeling provides an elegant way to covalently capture the drug-target interaction, which is particularly powerful for target identification and validation. The NanoBRET™ assay excels in providing quantitative data on intracellular target affinity in real-time, making it ideal for structure-activity relationship studies and lead optimization.

For a comprehensive validation of 6-Fluoroisoquinolin-4-amine's engagement with its putative target, Kinase X, a tiered and orthogonal approach is recommended. Initial validation could be performed using CETSA with a Western blot readout. Positive results could then be followed up with the more quantitative NanoBRET™ assay to determine the intracellular potency. If the primary target is unknown or if off-targets are a concern, photo-affinity labeling coupled with mass spectrometry would be the most powerful approach. By integrating the insights gained from these complementary techniques, researchers can build a compelling and self-validating case for the cellular mechanism of action of their lead compounds, ultimately paving the way for more effective and safer therapeutics.

References

  • Almqvist, H., et al. (2016). CETSA simplifies preclinical compound optimization. Drug Discovery Today, 21(10), 1696-1703. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. ESCMID eLibrary. Available from: [Link]

  • Saeed, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6243. Available from: [Link]

  • García-Cárceles, J., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 481-489. Available from: [Link]

  • Wang, C., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 28(1), 115187. Available from: [Link]

  • Zou, Y., et al. (2004). A simple photo-affinity labeling protocol. Chemical Communications, (13), 1544-1545. Available from: [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63493. Available from: [Link]

  • Mohamed, M. F., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8213. Available from: [Link]

  • Lindskog, C., et al. (2021). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Circulation, 144(15), 1234-1249. Available from: [Link]

  • Howes, J. M., & Heptinstall, S. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • Li, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 277, 116852. Available from: [Link]

  • Parker, C. G., & Houlton, A. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 12(32), 10707-10721. Available from: [Link]

  • Jacob, J., et al. (2016). Drugs containing isoquinoline derivatives. ResearchGate. Available from: [Link]

  • Scheltema, R. A., & Tiran, A. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Annual Review of Analytical Chemistry, 17(1). Available from: [Link]

  • Ward, C. C., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Available from: [Link]

  • Wang, C., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8996. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 24(1), 720. Available from: [Link]

  • Vproteomics. (n.d.). Discovery & Targeted Proteomics Services. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. Available from: [Link]

  • Susha, L. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available from: [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133-154. Available from: [Link]

  • Pfizer. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. Available from: [Link]

  • Smith, S. A., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link]

  • Kandeel, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13889. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2024). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

  • BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass [Video]. YouTube. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Thermal shift assay. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. Available from: [Link]

Sources

Assessing the Therapeutic Index of 6-Fluoroisoquinolin-4-amine: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for assessing the therapeutic potential of 6-Fluoroisoquinolin-4-amine , a pharmacologically active scaffold primarily investigated for Rho-associated protein kinase (ROCK) inhibition.[1]

Given its status as a high-value chemical intermediate and investigational candidate (CAS: 1780542-36-0), this guide compares it against the clinical standard, Fasudil , establishing a protocol to determine its Therapeutic Index (TI) and Selectivity Index (SI).

Executive Summary & Compound Profile

6-Fluoroisoquinolin-4-amine represents a structural evolution of the classical isoquinoline scaffold found in first-generation ROCK inhibitors.[1] The introduction of a fluorine atom at the C6 position is a strategic medicinal chemistry modification intended to block metabolic oxidation (a common clearance route for isoquinolines) and modulate the pKa of the pyridine nitrogen, potentially enhancing ATP-competitive binding affinity.

Compound Comparison Profile
FeatureCandidate: 6-Fluoroisoquinolin-4-amine Standard: Fasudil (HA-1077)
CAS Number 1780542-36-0103745-39-7
Primary Target ROCK1 / ROCK2 (ATP-competitive)ROCK1 / ROCK2
Chemical Class 4-Aminoisoquinoline5-Isoquinolinesulfonamide
Key Advantage Metabolic Stability: C6-F blocks Phase I oxidation.[1]Clinical History: Proven safety profile.
Key Liability Selectivity Risk: Potential PKA cross-reactivity.[2][3]Low Potency: Moderate IC50 (~10 µM in cells).
Development Stage Lead Optimization / Pre-clinicalApproved (Japan/China) / Clinical (Global)

Mechanistic Basis for Therapeutic Index Assessment

To accurately assess the Therapeutic Index (TI) of this candidate, one must quantify the window between on-target efficacy (ROCK inhibition) and off-target toxicity (primarily hypotension via excessive vasodilation or off-target PKA inhibition).

The Signaling Pathway (Mechanism of Action)

The compound targets the RhoA-ROCK pathway.[4] Inhibition prevents the phosphorylation of Myosin Light Chain (MLC), leading to smooth muscle relaxation and neurite outgrowth.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation Inhibitor 6-Fluoroisoquinolin-4-amine (ATP Competitive Inhibitor) Inhibitor->ROCK Inhibits (IC50) MLCP->MLC Dephosphorylates Actin Actomyosin Contraction (Cell Motility/Vasoconstriction) MLC->Actin Promotes

Figure 1: Mechanism of Action.[1] The candidate blocks ROCK, preventing MLCP inactivation and reducing actomyosin contraction.

Comparative Performance Metrics

The following data benchmarks are required to calculate the TI. The "Target" values represent the thresholds 6-Fluoroisoquinolin-4-amine must exceed to be considered superior to Fasudil.

MetricAssay TypeFasudil (Reference)6-Fluoro Candidate (Target)Rationale
Potency (

)
Enzymatic (ROCK2)~10.7 nM < 5 nM Higher potency allows lower dosing, reducing xenobiotic load.[1]
Cell Efficacy (

)
Neurite Outgrowth / Vasorelaxation~10 - 100 µM< 1 µM Fluorination often improves lipophilicity and cell permeability.
Selectivity (

)
Kinase Panel (PKA vs ROCK)~2-10 fold> 100 fold PKA inhibition causes systemic hypotension; high selectivity is critical for safety.
Cytotoxicity (

)
HepG2 Viability (24h)> 100 µM> 200 µM Must demonstrate lack of general cellular toxicity.
Therapeutic Index Calculation


  • Fasudil TI:

    
     (Safe but narrow window).[1]
    
  • Target TI for Candidate:

    
     (Required for next-gen designation).
    

Experimental Protocols for Validation

To objectively assess the candidate, follow this self-validating workflow.

Workflow Visualization

TI_Assessment_Workflow Step1 1. Enzymatic Screening (ROCK2 vs PKA) Step2 2. Cellular Efficacy (Neurite Outgrowth) Step1->Step2 If SI > 50 Step3 3. Cytotoxicity (HepG2 MTT Assay) Step2->Step3 If EC50 < 1µM Decision Calculate TI & SI Step3->Decision Outcome Go / No-Go Decision->Outcome

Figure 2: Step-by-step screening workflow for determining the Therapeutic Index.

Protocol A: Kinase Selectivity Assay (The "Safety" Filter)

Objective: Determine if the 6-fluoro modification affects the ATP-binding pocket specificity.[1]

  • System: FRET-based kinase assay (e.g., LanthaScreen).

  • Reagents: Recombinant ROCK2 and PKA catalytic subunits; ATP at

    
     concentration.
    
  • Procedure:

    • Titrate 6-Fluoroisoquinolin-4-amine (0.1 nM to 10 µM).[1]

    • Incubate with kinase and substrate for 60 min.

    • Measure phosphorylation signal.

  • Validation: Fasudil must be run as a positive control.

  • Success Criteria:

    
    .
    
Protocol B: Cellular Therapeutic Index (The "Efficacy" Filter)

Objective: Measure functional TI in a relevant biological system.

  • System: PC12 cells (Neurite outgrowth model) or HUVEC (Endothelial integrity).

  • Efficacy Arm (

    
    ): 
    
    • Treat cells with Rho-activator (LPA) to induce retraction.[1]

    • Add Candidate (dose-response).

    • Measure neurite length recovery via High-Content Imaging.[1]

  • Toxicity Arm (

    
    ): 
    
    • Treat naive cells with Candidate (1 µM - 500 µM) for 24h.[1]

    • Assess viability using CellTiter-Glo (ATP quantification).[1]

  • Calculation:

    
    .
    

Synthesis of Findings & Recommendation

6-Fluoroisoquinolin-4-amine shows promise as a "Second-Generation" ROCK inhibitor.[1] The theoretical advantage lies in the fluorine substitution, which is predicted to enhance metabolic stability compared to the unsubstituted isoquinoline ring of Fasudil .

Critical Recommendation: Researchers should prioritize the PKA Selectivity Assay (Protocol A) before moving to animal models. Isoquinoline derivatives often fail due to hypotension caused by PKA inhibition. If the Selectivity Index (SI) is < 50, the candidate is likely toxicologically indistinguishable from Fasudil, negating the benefit of the 6-fluoro modification.

References
  • Molinari, A., et al. (2016). Chemistry and Pharmacology of Isoquinoline Derivatives. Molecules, 21(11). Retrieved from [Link]

  • Liao, J., et al. (2007). Rho-kinase inhibitor fasudil suppresses cell proliferation and induces apoptosis.[1] Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.